3(2H)-Pyridazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAILEWXSEQLMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198440 | |
| Record name | 3(2H)-Pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-30-3 | |
| Record name | 3(2H)-Pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydropyridazin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The 3(2H)-Pyridazinone Scaffold: A Comprehensive Technical Guide for Drug Discovery
The 3(2H)-pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a privileged scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of the this compound core, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The this compound ring system possesses a unique combination of structural features that influence its physicochemical properties and biological activity. The presence of the amide bond within the heterocyclic ring allows for tautomerization, and the nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1]
Below is a summary of key computed and experimental properties for the parent this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | PubChem[2] |
| Molecular Weight | 96.09 g/mol | PubChem[2] |
| CAS Registry Number | 504-30-3 | NIST WebBook[3] |
| IUPAC Name | Pyridazin-3(2H)-one | NIST WebBook[3] |
| XLogP3-AA (LogP) | -0.7 | PubChem[2] |
Synthesis of the this compound Scaffold
The construction of the this compound ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach involves the condensation of a γ-keto acid with hydrazine or its derivatives.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one, which can then be aromatized if desired.
A general workflow for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones is depicted below.
Synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol describes the synthesis of a dihydropyridazinone derivative from a γ-keto acid and hydrazine hydrate.[5]
Materials:
-
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (55%)
-
Ethanol
Procedure:
-
A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol is refluxed for 4 hours.[5]
-
The reaction mixture is then cooled.[5]
-
The precipitate that forms is collected by filtration, dried, and crystallized from ethanol to yield the final product.[5]
Reactivity and Functionalization
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The nitrogen atom at the 2-position (N2) can be readily alkylated or acylated. The carbon atoms of the ring, particularly at positions 4, 5, and 6, can also be substituted to modulate the electronic and steric properties of the molecule.[4]
Spectroscopic Characterization
The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Key Spectroscopic Features |
| ¹H NMR | The chemical shifts of the ring protons provide information about the substitution pattern. The NH proton of the amide group typically appears as a broad singlet.[6] |
| ¹³C NMR | The carbonyl carbon of the pyridazinone ring exhibits a characteristic resonance at a downfield chemical shift.[6] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.[6] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7] |
Biological Activities and Signaling Pathways
Derivatives of the this compound scaffold have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[8][9]
-
Anticancer: Some derivatives have shown potent anti-proliferative activity against various cancer cell lines.[5] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases.
-
Cardiovascular: Certain pyridazinone-based compounds have demonstrated vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]
-
Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.[10][11]
Cyclooxygenase-2 (COX-2) Inhibition Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and some pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.
COX-2 Inhibition by this compound derivatives.
Experimental Protocol: In Vitro Anti-proliferative Assay against HCT116 Cells
This protocol outlines a method to evaluate the anti-proliferative effects of novel this compound derivatives on human colon carcinoma cells.[5]
Cell Line and Culture:
-
Human colon carcinoma cell line HCT116.
-
Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The synthesized this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
A reference drug (e.g., daunorubicin) is used as a positive control.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated.[5]
Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its favorable physicochemical properties, accessible synthetic routes, and the diverse range of biological activities exhibited by its derivatives underscore its importance. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this scaffold is essential for the rational design of new and effective therapeutic agents. The information presented in this guide serves as a foundational resource to aid in these endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and biological evaluation of new this compound derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. sarpublication.com [sarpublication.com]
- 10. scispace.com [scispace.com]
- 11. ovid.com [ovid.com]
Synthesis of 3(2H)-Pyridazinone from Mucochloric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the fundamental synthesis of 3(2H)-pyridazinone, a valuable scaffold in medicinal chemistry, from the readily available starting material, mucochloric acid. The synthesis is a two-step process involving the formation of a key intermediate, 4,5-dichloro-3(2H)-pyridazinone, followed by a catalytic hydrodechlorination to yield the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.
Core Synthesis Pathway
The synthesis of this compound from mucochloric acid proceeds through the following two key transformations:
-
Formation of 4,5-dichloro-3(2H)-pyridazinone: Mucochloric acid is reacted with a hydrazine source to form the chlorinated pyridazinone ring.
-
Catalytic Hydrodechlorination: The 4,5-dichloro-3(2H)-pyridazinone intermediate is subsequently reduced to remove the chlorine atoms, yielding this compound.
Figure 1: Overall synthesis workflow from Mucochloric Acid to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from mucochloric acid.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 4,5-dichloro-3(2H)-pyridazinone | C₄H₂Cl₂N₂O | 164.98 | 35-90[1] | 204-206[2] |
| 2 | This compound | C₄H₄N₂O | 96.09 | - | 100-104[3] |
Note: A specific yield for the catalytic hydrodechlorination of 4,5-dichloro-3(2H)-pyridazinone was not found in the surveyed literature. The yield for the formation of 4,5-dihalogeno-3(2H)-pyridazinone can range from 35-90% depending on the specific halogen and reaction conditions.[1]
Experimental Protocols
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
This procedure details the formation of the dichlorinated pyridazinone intermediate from mucochloric acid. The use of semicarbazide hydrochloride is reported to be superior to hydrazine hydrate for this transformation.[4]
Materials:
-
Mucochloric acid
-
Semicarbazide hydrochloride
-
Methanol
-
Water
Procedure: [4]
-
A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.
-
To this solution, semicarbazide hydrochloride (1.81 g, 0.016 mol) dissolved in a 1:1 mixture of methanol and water (10 ml) is added dropwise.
-
The reaction mixture is stirred for 20 minutes at room temperature.
-
The resulting precipitate, 4,5-dichloro-3(2H)-pyridazinone, is collected by filtration, washed with water, and dried.
The reaction of mucochloric acid with hydrazine or its derivatives in aqueous acidic solutions at elevated temperatures is also a viable method, yielding 4,5-dihalogeno-3(2H)-pyridazinone in 35-90% yield.[1]
Step 2: Synthesis of this compound via Catalytic Hydrodechlorination
This section outlines a general procedure for the catalytic hydrodehalogenation of aryl halides, which can be adapted for the dechlorination of 4,5-dichloro-3(2H)-pyridazinone. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[5][6]
Materials:
-
4,5-dichloro-3(2H)-pyridazinone
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., Hydrogen gas (H₂), triethylsilane)
-
Inert gas (e.g., Nitrogen or Argon)
General Procedure (Adapted from similar reductions): [5][7]
-
In a suitable reaction vessel, 4,5-dichloro-3(2H)-pyridazinone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) is added to the solution.
-
The reaction vessel is purged with an inert gas (nitrogen or argon) to remove air.
-
The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by:
-
Pressurizing the vessel with hydrogen gas (typically from a balloon or a Parr shaker apparatus).
-
Using a transfer hydrogenation reagent like triethylsilane, which generates hydrogen in situ.[7]
-
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-3(2H)-pyridazinone CAS#: 932-22-9 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. scholarena.com [scholarena.com]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone nucleus, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, tracing their evolution from initial synthesis to their current status as privileged scaffolds in modern drug discovery. We will delve into the key synthetic methodologies, chronicle the development of significant pyridazinone-based therapeutic agents, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important class of compounds.
Introduction: The Dawn of a Privileged Scaffold
The journey of the pyridazinone core began in the late 19th century, with early explorations into diazine chemistry. The first synthesis of a substituted pyridazine was reported by Fischer in 1886, followed by Tauber's synthesis of the parent pyridazine in 1895.[2] However, it was the pioneering work on the condensation of γ-keto acids with hydrazine hydrate that laid the foundation for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, a critical subclass of pyridazinones.[2][3] These early synthetic endeavors unveiled a heterocyclic system with unique physicochemical properties, including high polarity, which would later prove advantageous in drug design for improving aqueous solubility.[4]
The recognition of the pyridazinone scaffold as a pharmacologically significant entity gained momentum in the mid-20th century. Researchers began to uncover a diverse range of biological activities associated with these compounds, including anti-inflammatory, analgesic, and cardiovascular effects.[5][6] This initial wave of discovery set the stage for more systematic investigations into the structure-activity relationships (SAR) of pyridazinone derivatives, ultimately leading to the development of several clinically successful drugs.
The Trajectory of Discovery: A Historical Timeline
The history of pyridazinone compounds is marked by key milestones that have propelled their development from laboratory curiosities to life-saving therapeutics.
| Era | Key Developments | Significance |
| Late 19th Century | Initial synthesis of pyridazine and its derivatives.[2] | Laid the fundamental chemical groundwork. |
| Mid-20th Century | Discovery of the first biologically active pyridazinones with analgesic and anti-inflammatory properties.[5] | Sparked interest in the therapeutic potential of the scaffold. |
| 1970s - 1980s | Development and approval of Minaprine, an atypical antidepressant, in France (later withdrawn).[7] | First example of a pyridazine-containing drug to reach the market. |
| Late 20th Century | Discovery of pyridazinone derivatives as potent cardiovascular agents, including phosphodiesterase (PDE) inhibitors.[2][8] | Expanded the therapeutic applications into cardiovascular diseases. |
| Early 21st Century | Emergence of pyridazinone-based compounds as potent and selective inhibitors of key enzymes in oncology, such as VEGFR-2 and MAO-B.[1][9] | Highlighted the scaffold's potential in targeted cancer therapy and neurodegenerative diseases. |
| 2010s - Present | Approval of pyridazine-containing drugs like Relugolix and Deucravacitinib by the FDA.[7] Continued exploration of pyridazinone derivatives for a wide range of diseases, including renal injury and various cancers.[10][11] | Solidified the importance of the pyridazine heterocycle in modern drug discovery. |
Synthetic Strategies: Building the Pyridazinone Core
The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. The most common and foundational method involves the cyclocondensation of a γ-keto acid or its ester with hydrazine or a hydrazine derivative.[12][13]
General Synthesis from γ-Keto Acids
This classical approach remains a cornerstone for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol:
-
Step 1: Reaction Setup: A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) is prepared in a suitable solvent, typically ethanol or methanol.[14]
-
Step 2: Reflux: The reaction mixture is heated to reflux for a period ranging from 1 to 18 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the desired 4,5-dihydropyridazin-3(2H)-one.[13][14]
Synthesis from 2(3H)-Furanones
An alternative and efficient one-pot synthesis utilizes 2(3H)-furanones as starting materials.
Experimental Protocol:
-
Step 1: Ring Opening: The 2(3H)-furanone derivative is dissolved in absolute ethanol at room temperature. Hydrazine hydrate is added dropwise with stirring. The reaction is stirred for 1-4 hours until the furanone is consumed (monitored by TLC). The resulting hydrazide intermediate often precipitates and can be collected by filtration.[8]
-
Step 2: Intramolecular Cyclization: The dried hydrazide intermediate is suspended in a solvent like ethanol or acetic acid. A catalytic amount of concentrated hydrochloric acid or glacial acetic acid is added. The mixture is heated to reflux until the hydrazide is consumed (monitored by TLC). After cooling, the pyridazinone product precipitates and is collected by filtration, washed with water and cold ethanol, and then dried.[8]
Therapeutic Applications and Key Compounds
The pyridazinone scaffold is a component of numerous compounds with a wide array of therapeutic applications.
Cardiovascular Diseases
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily acting as vasodilators and positive inotropic agents.[1] Their mechanisms often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[2][8]
Table 1: Vasorelaxant and PDE Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50/EC50 (µM) | Reference |
| Compound 9 | Vasodilatory Action | 0.051 | [15] |
| Compound 10 | Vasodilatory Action | 35.3 | [15] |
| Compound 16 | Vasorelaxant Activity | 0.339 | [15] |
| Compound 17 | Vasorelaxant Activity | 1.225 | [15] |
| Compound 18 | Vasorelaxant Activity | 1.204 | [15] |
| Compound 19 | Vasorelaxant Activity | 0.250 | [15] |
| Compound 23a,b | PDE5 Inhibition | - | [2] |
| Compound 28 | PDE5 Inhibition | 0.022 | [2] |
| Milrinone (Reference) | PDE3 Inhibition | - | [15] |
| Prazosin (Reference) | Vasorelaxant Activity | 0.487 | [15] |
| Hydralazine (Reference) | Vasorelaxant Activity | 18.210 | [15] |
Oncology
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and angiogenesis.[1] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
Table 2: Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Target/Cell Line | GI50/IC50 (µM) | Reference |
| Compound 43 | Renal Cancer Cell Line | Full cell death | [15] |
| Compound 43 | Non-small cell lung cancer | Full cell death | [15] |
| Compound 43 | Panc-1 (Pancreatic Cancer) | 2.9 | [15] |
| Compound 43 | Paca-2 (Pancreatic Cancer) | 2.2 | [15] |
| Compound 10l | A549/ATCC (Lung Cancer) | 1.66 - 100 | [5] |
| Compound 17a | VEGFR-2 Inhibition | - | [5] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of pyridazinones are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterase type 4 (PDE4).[1][16]
Neurodegenerative Diseases
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[9]
Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| T6 | MAO-B | 0.013 | [10] |
| T3 | MAO-B | 0.039 | [10] |
| TR16 | MAO-B | 0.17 | [17] |
| TR2 | MAO-B | 0.27 | [17] |
Key Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone compounds.
In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the phosphorylation of a substrate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test pyridazinone compound. Prepare a master mixture containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate.
-
Reaction Initiation: In a microplate, add the master mixture and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™). Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]
In Vitro MAO-B Inhibition Assay
Principle: This fluorometric assay is based on the oxidation of a substrate (kynuramine) by MAO-B, which produces a fluorescent product (4-hydroxyquinoline).
Protocol:
-
Enzyme and Compound Preparation: Use recombinant human MAO-B as the enzyme source. Dissolve the test pyridazinone compounds in DMSO.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds in a phosphate buffer (pH 7.4) for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.
-
Incubation and Termination: Incubate at 37°C, then stop the reaction by adding NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product.
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control. Determine IC50 values from dose-response curves.[19]
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)
Principle: This model evaluates the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rodent.
Protocol:
-
Animal Dosing: Administer the test pyridazinone compound or vehicle to groups of rats or mice.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[16][20]
In Vitro Vasorelaxant Activity Assay
Principle: This assay assesses the ability of a compound to relax pre-contracted isolated aortic rings.
Protocol:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat, clean it of connective tissue, and cut it into rings (2-4 mm in length).
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution at 37°C, aerated with carbogen.
-
Contraction: Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Compound Addition: Once a stable contraction is achieved, add the test pyridazinone compound in a cumulative manner.
-
Data Recording and Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate EC50 values.[17][21]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the logical relationships and experimental processes involved in pyridazinone research, the following diagrams are provided in DOT language.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The vasorelaxant effect of simvastatin in isolated aorta from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
3(2H)-pyridazinone and its derivatives structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 3(2H)-Pyridazinone and its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of this compound and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals.[1][2] The accurate determination of their chemical structure is a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery and development programs.
The primary analytical techniques employed for the structural characterization of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This document details the application of each technique, provides standardized experimental protocols, and presents key spectral data in a structured format for easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.[3]
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The pyridazinone core has a distinct set of signals, which are influenced by the nature and position of substituents.[4][5][6]
Table 1: Typical NMR Chemical Shifts (δ in ppm) for the this compound Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-4 | 6.90 - 7.50 | 128.0 - 132.0 | Chemical shift is sensitive to substitution at C-4 and C-5. |
| H-5 | 7.20 - 7.80 | 130.0 - 136.0 | Often coupled to both H-4 and H-6.[4] |
| H-6 | 7.70 - 8.50 | 135.0 - 145.0 | Typically the most downfield proton on the pyridazinone ring.[4] |
| N-H | 10.5 - 13.0 | - | Broad singlet, exchangeable with D₂O. Shift is solvent dependent.[5] |
| C-3 (C=O) | - | 160.0 - 165.0 | Carbonyl carbon, characteristic downfield shift.[4][5] |
| C-4 | - | 128.0 - 132.0 | |
| C-5 | - | 130.0 - 136.0 | |
| C-6 | - | 135.0 - 145.0 |
Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution pattern. Data compiled from representative literature.[4][5][6]
2D NMR Techniques
For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are essential.[7]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ³J (vicinal) and sometimes ⁴J (long-range) H-H connectivities.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J), which is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the position of substituents.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified pyridazinone derivative for ¹³C NMR or 1-5 mg for ¹H NMR.[8]
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used for pyridazinones due to their polarity and to observe the N-H proton.[5][8][9]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. If the sample is not fully soluble, it may be filtered through a small plug of cotton or glass wool into a clean NMR tube.[8]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum.[8]
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling.
-
If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, it is particularly useful for confirming the presence of the characteristic amide carbonyl (C=O) and N-H groups.[5][10]
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3350 | Medium, often broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretch | 1640 - 1690 | Strong |
| C=N | Stretch | 1590 - 1650 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
Note: Frequencies are approximate and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample. Data compiled from representative literature.[5][6][9]
Experimental Protocol: IR Sample Preparation (KBr Pellet Technique)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[11][12]
-
Preparation:
-
Gently grind 1-2 mg of the dry pyridazinone sample into a fine powder using an agate mortar and pestle.[12][13]
-
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[12][13]
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The goal is to reduce particle size to minimize light scattering.[14]
-
-
Pellet Formation:
-
Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight.[15] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula.[5]
Key Information from MS
-
Molecular Ion Peak (M⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound. Its accurate mass from HRMS is critical for formula determination.[15]
-
Isotope Pattern: The relative abundance of isotopic peaks (e.g., M+1, M+2) can give clues about the elemental composition, especially the presence of elements like chlorine and bromine.
-
Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. Analyzing these fragment ions can provide structural information and confirm the presence of specific substructures.
Experimental Protocol: General Procedure for MS Analysis
The specific protocol depends on the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and the instrument. ESI is common for polar molecules like pyridazinones.[16]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
-
Sample Introduction:
-
The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[16]
-
-
Ionization:
-
Mass Analysis and Detection:
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[17] It provides precise information on bond lengths, bond angles, and stereochemistry, which is unobtainable by other techniques.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: A high-quality single crystal of the pyridazinone derivative must be grown. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]
-
Data Collection:
-
The crystal is placed in an intense, monochromatic X-ray beam.[17]
-
The crystal is cooled (typically to 100 K) to reduce thermal vibration of the atoms.[19]
-
The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector.[17][19] This process can take several hours.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.[20]
-
Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[17]
-
An atomic model is built into the electron density map.
-
The model is refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[19]
-
Mandatory Visualizations
Caption: General workflow for the structural elucidation of a novel this compound derivative.
Caption: Example signaling pathway showing a pyridazinone derivative acting as a receptor antagonist.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. scispace.com [scispace.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. m.youtube.com [m.youtube.com]
Physicochemical Characteristics of 6-Substituted 3(2H)-Pyridazinones: A Technical Guide
The 3(2H)-pyridazinone scaffold is a prominent heterocyclic core in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] The nature of the substituent at the 6-position of the pyridazinone ring plays a pivotal role in modulating these activities, largely by influencing the molecule's physicochemical properties. Understanding these properties—primarily lipophilicity, solubility, and acidity (pKa)—is critical for researchers in drug discovery and development to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and enhance therapeutic efficacy. This guide provides an in-depth overview of the key physicochemical characteristics of 6-substituted 3(2H)-pyridazinones, detailed experimental protocols for their determination, and workflows relevant to their synthesis and evaluation.
Core Physicochemical Characteristics
The substituent at the C6 position directly influences the electronic and steric nature of the pyridazinone molecule, which in turn dictates its interaction with biological systems.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable molecules. For a drug candidate to be successful, its lipophilicity must be finely balanced; excessively high values can lead to poor solubility and metabolic instability, while low values may hinder membrane permeability.
Aqueous Solubility
Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. The solubility of 6-substituted 3(2H)-pyridazinones is influenced by factors such as the crystal lattice energy of the solid form and the solvation energy of the molecule. The parent pyridazinone structure contains hydrogen bond donors and acceptors, contributing to its modest aqueous solubility.
A detailed study on 6-phenylpyridazin-3(2H)-one (PPD) provides valuable insight into its solubility profile in various pharmaceutically relevant solvents.[3][4][5] The data clearly shows that while PPD has very poor solubility in water, it is freely soluble in organic solvents like DMSO and PEG-400.[3][4] This highlights the impact of the lipophilic phenyl group at the 6-position.
Table 1: Experimental Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa).[3][4][6]
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 0.08 x 10⁻⁵ | 0.09 x 10⁻⁵ | 0.10 x 10⁻⁵ | 0.11 x 10⁻⁵ | 0.12 x 10⁻⁵ |
| Methanol | 3.54 x 10⁻³ | 3.98 x 10⁻³ | 4.35 x 10⁻³ | 4.76 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.91 x 10⁻³ | 6.51 x 10⁻³ | 7.08 x 10⁻³ | 7.65 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.54 x 10⁻² | 1.68 x 10⁻² | 1.81 x 10⁻² | 1.96 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.59 x 10⁻² | 1.74 x 10⁻² | 1.89 x 10⁻² | 2.04 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol | 0.91 x 10⁻² | 1.01 x 10⁻² | 1.09 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |
| Isopropyl Alcohol | 1.08 x 10⁻² | 1.18 x 10⁻² | 1.27 x 10⁻² | 1.36 x 10⁻² | 1.44 x 10⁻² |
| Ethyl Acetate | 5.86 x 10⁻² | 6.43 x 10⁻² | 6.98 x 10⁻² | 7.55 x 10⁻² | 8.10 x 10⁻² |
| Transcutol® | 2.71 x 10⁻¹ | 2.91 x 10⁻¹ | 3.10 x 10⁻¹ | 3.28 x 10⁻¹ | 3.46 x 10⁻¹ |
| PEG-400 | 3.39 x 10⁻¹ | 3.58 x 10⁻¹ | 3.77 x 10⁻¹ | 3.95 x 10⁻¹ | 4.12 x 10⁻¹ |
| DMSO | 4.15 x 10⁻¹ | 4.29 x 10⁻¹ | 4.44 x 10⁻¹ | 4.59 x 10⁻¹ | 4.73 x 10⁻¹ |
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa dictates their solubility, absorption, and ability to interact with biological targets. The pyridazine ring is weakly basic.[7] The presence of the carbonyl group and the ability to tautomerize complicates the acid-base profile of the this compound core. The determination of pKa is crucial, as the charge state of the molecule affects its ability to cross cell membranes and bind to receptors. Potentiometric titration is a standard and precise method for determining the pKa values of such heterocyclic compounds.[8][9]
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard protocols for key parameters.
Determination of Lipophilicity (logD) by Shake-Flask Method
The shake-flask method is the gold-standard technique for determining logD values.[10][11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4).
Methodology:
-
Phase Saturation : Prepare n-octanol saturated with aqueous buffer and aqueous buffer saturated with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[10][12]
-
Sample Preparation : Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).[10][11]
-
Partitioning : Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer phases.[13]
-
Equilibration : Agitate the vial at a constant temperature until equilibrium is reached (this can take several hours).[12][14]
-
Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.[12]
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[13]
-
Calculation : Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in octanol phase] / [Concentration in aqueous phase] )[11]
Determination of Equilibrium Aqueous Solubility
This method determines the maximum concentration of a compound that can be dissolved in an aqueous medium at equilibrium.[15]
Methodology:
-
Sample Preparation : Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at various pH values).[16][17] The excess solid ensures that a saturated solution is formed.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 37 °C for biorelevant studies) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17]
-
Phase Separation : Separate the undissolved solid from the solution by filtration or centrifugation.[16]
-
Quantification : Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][18]
-
Solid-State Analysis : It is recommended to analyze the remaining solid using techniques like DSC or PXRD to check for any polymorphic or solvate transformations during the experiment.[3][6]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including heterocyclic molecules.[9]
Methodology:
-
Instrument Calibration : Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Maintain a constant ionic strength using a background electrolyte like KCl (e.g., 0.15 M).[19][20] Purge the solution with nitrogen to remove dissolved CO₂.[20][21]
-
Titration : Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[20][21]
-
Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9][19] The procedure should be repeated at least three times to ensure reproducibility.[20]
Visualization of Key Workflows
Diagrams created using Graphviz provide clear visual representations of experimental and logical processes.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. biorelevant.com [biorelevant.com]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. who.int [who.int]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. applications.emro.who.int [applications.emro.who.int]
The Pyridazinone Core: A Technical Guide to a Privileged Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have established it as a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the pyridazinone core, detailing its synthesis, biological significance, and application in drug design, with a focus on its anticancer, anti-inflammatory, and cardiovascular properties.
The Core Structure and Its Significance
The pyridazinone ring system, specifically the 3(2H)-pyridazinone tautomer, offers a unique combination of features that make it highly attractive for drug design. The presence of two nitrogen atoms and a carbonyl group provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets.[2] Furthermore, the ring is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This versatility has enabled the development of pyridazinone derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][3][4]
Synthetic Strategies for Pyridazinone Derivatives
A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate. The general scheme for this reaction allows for the introduction of various substituents on the pyridazinone ring, depending on the choice of the starting γ-ketoacid.
General Experimental Protocol: Synthesis of 6-substituted-3(2H)-pyridazinones
A mixture of a substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid, is refluxed for 4-6 hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 6-substituted-3(2H)-pyridazinone derivative.[6][7]
Pyridazinone in Anticancer Drug Design
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.[8] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival. Pyridazinone-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking downstream signaling and inhibiting angiogenesis.[9]
Signaling Pathway of VEGFR-2 Inhibition
Quantitative Data: Anticancer Activity
The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines and as direct inhibitors of VEGFR-2. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics for their potency.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibition | |||
| Compound 10 | VEGFR-2 | 0.12 | [10] |
| Compound 8 | VEGFR-2 | 0.13 | [10] |
| Compound 9 | VEGFR-2 | 0.13 | [10] |
| Compound 17a | VEGFR-2 | 60% inhibition at 10 µM | [8] |
| Sorafenib (Reference) | VEGFR-2 | 0.10 | [10] |
| Antiproliferative Activity | |||
| Compound 10l | A549/ATCC (NSCLC) | 1.66 - 100 | [8] |
| Compound 17a | Multiple Cell Lines | GI% 62.21 - 100.14 | [8] |
| Compound 6 | HCT-116 (Colon) | 9.3 | [11] |
| Compound 6 | HepG-2 (Liver) | 7.8 | [11] |
| Compound 10g | MCF-7 (Breast) | 0.74 | [12] |
| Compound 5b | MCF-7 (Breast) | 0.99 | [12] |
| Sunitinib (Reference) | MCF-7 (Breast) | 4.77 | [12] |
| Sunitinib (Reference) | HepG-2 (Liver) | 2.23 | [12] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.[1][13]
-
Preparation of Reagents: Prepare serial dilutions of the test pyridazinone derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions. Prepare a master mix containing VEGFR-2 enzyme and a peptide substrate in an appropriate assay buffer. Prepare an ATP solution at a concentration near the Km for VEGFR-2.
-
Assay Procedure: In a 384-well plate, add 5 µL of the diluted compound or DMSO (as a no-inhibitor control). Add 10 µL of the VEGFR-2 enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubation and Detection: Incubate the plate at room temperature for 1 hour. Stop the reaction and deplete the remaining ATP by adding 25 µL of a reagent like ADP-Glo™. After a 40-minute incubation, add a kinase detection reagent and incubate for another 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Pyridazinone in Anti-inflammatory Drug Design
Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[4]
Mechanism of Action: COX-2 and PDE4 Inhibition
COX-2 Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, leading to the production of anti-inflammatory cytokines, and can also inhibit the pro-inflammatory NF-κB pathway.[13][14]
Signaling Pathway of PDE4 Inhibition in Inflammation
Quantitative Data: Anti-inflammatory Activity
The in vitro COX-1 and COX-2 inhibitory activities of several pyridazinone derivatives have been determined, with selectivity for COX-2 being a key parameter.
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| 9a | >1000 | 15.50 | >64.5 | [4] |
| 9b | >1000 | 17.50 | >57.1 | [4] |
| 12 | >1000 | 17.10 | >58.5 | [4] |
| 16b | >1000 | 16.90 | >59.2 | [4] |
| 17 | >1000 | 17.70 | >56.5 | [4] |
| 6b | 1.14 | 0.18 | 6.33 | [2] |
| 4c | 1.25 | 0.26 | 4.81 | [2] |
| Celecoxib (Reference) | 320 | 17.79 | 17.99 | [4] |
| Indomethacin (Reference) | 220 | - | - | [4] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[4]
-
Enzyme and Compound Preparation: Purified human COX-1 and COX-2 enzymes are used. Prepare stock solutions of the test pyridazinone derivatives and reference compounds (e.g., celecoxib, indomethacin) in DMSO.
-
Assay Procedure: In a 96-well plate, add the purified COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compound or DMSO (vehicle control) and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid to each well. The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Experimental Workflow for Pyridazinone-Based Drug Discovery
The development of novel pyridazinone-based drugs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
General Experimental Workflow
Conclusion
The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, making it a focal point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large libraries of compounds for screening and optimization. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the potential of the pyridazinone scaffold in their own drug discovery efforts. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable "wonder nucleus."
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
fundamental reactivity of the 3(2H)-pyridazinone ring
An In-depth Technical Guide to the Fundamental Reactivity of the 3(2H)-Pyridazinone Ring
Introduction
The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring belonging to the diazine family, characterized by two adjacent nitrogen atoms and a carbonyl group at the C3 position.[1][2] This core structure is of significant interest to medicinal chemists and researchers in agrochemicals due to its versatile biological activities.[1][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5]
The ring system can exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, although it predominantly exists in the oxo (lactam) form.[4][6] Its structural versatility allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives.[1] This guide provides a comprehensive overview of the , supported by experimental data and protocols.
Core Reactivity and Reaction Mechanisms
The reactivity of the this compound ring is governed by the interplay of the two nitrogen atoms, the carbonyl group, and the aromatic system. This allows for a range of reactions including electrophilic and nucleophilic substitutions, additions, and cycloadditions.
Electrophilic Reactions: N-Substitution
The nitrogen atom at the N2 position is the primary site for electrophilic attack, most commonly alkylation and acylation. This reactivity is fundamental for creating diverse derivatives.
-
N-Alkylation: The reaction of a this compound with an alkylating agent, such as an alkyl halide (e.g., ethyl bromoacetate), typically occurs in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.[7][8] The base deprotonates the N-H group, forming a nucleophilic anion that readily attacks the electrophilic carbon of the alkylating agent.
-
N-Acylation: Similar to alkylation, acylation at the N2 position can be achieved using acyl halides or anhydrides. This functionalization is a key step in the synthesis of various bioactive molecules, including N-acylhydrazone derivatives.[9]
Nucleophilic Reactions
The pyridazinone ring can be made susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.
-
Nucleophilic Substitution of Halogens: Halogenated pyridazinones, especially those with chlorine or bromine at the C4 and C5 positions, are valuable intermediates.[6][10] These halogens can be displaced by various nucleophiles. For instance, 4,5-dichloro-3(2H)-pyridazinone reacts with amines, alcohols, and other nucleophiles to yield substituted derivatives.[10]
-
Addition to the Carbonyl Group: While less common, the carbonyl group at C3 can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent nitrogen atoms.
-
cine-Substitution: In some cases, unexpected reactivity is observed. The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products through a cine-substitution mechanism, representing a nucleophilic substitution of hydrogen (SNH).[11]
Aromatization: Dehydrogenation of Dihydropyridazinones
Many synthetic routes first produce the 4,5-dihydro-3(2H)-pyridazinone ring.[1] The subsequent aromatization is a critical step to obtain the fully unsaturated pyridazinone system. A common method involves treating the dihydropyridazinone with bromine in glacial acetic acid.[1][7] This proceeds via bromination followed by dehydrobromination to introduce the double bond between C4 and C5.[1] An alternative, milder method uses copper(II) chloride (CuCl2) in acetonitrile.[1]
Cycloaddition Reactions
The double bonds within the pyridazinone ring can act as dipolarophiles in cycloaddition reactions, allowing for the construction of fused heterocyclic systems.
-
[3+2] Cycloadditions: Pyridazinones can react with 1,3-dipoles like diazopropane to yield fused pyrazolo[3,4-d]pyridazinone structures.[12]
-
[4+2] Cycloadditions (Diels-Alder): The electron-deficient nature of the pyridazinone ring allows it to act as a diene or dienophile in Diels-Alder reactions, providing pathways to complex polycyclic systems. A catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has been developed to synthesize pyridazine derivatives.[13]
Quantitative Data on Reactivity
The efficiency of various reactions involving the this compound core is summarized below. Yields are highly dependent on specific substrates and reaction conditions.
Table 1: Synthesis of 6-substituted-4,5-dihydro-3(2H)-pyridazinones
| Precursor (γ-Keto Acid) | Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | Ethanol | Reflux, 4 h | 58 | [7] |
| 4-oxohex-5-enoic acid derivatives | Hydrazine hydrate | Toluene/Benzene | Reflux, 6-14 h | 30-67 | [1] |
| γ-keto acids with α-nitrogen substituent | Hydrazine hydrate | Ethanol | Reflux, 2 h | 50-75 | [1] |
| γ-keto acids with α-thiadiazole substituent | Hydrazine hydrate | Not specified | Not specified | 70-80 |[1] |
Table 2: Aromatization and N-Alkylation Reactions
| Substrate | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Aromatization | Bromine | Glacial Acetic Acid | Reflux, 3 h | 76 | [7] |
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | N-Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux, overnight | 69 |[7] |
Table 3: Synthesis of Hydrazide and Hydrazone Derivatives
| Substrate | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 6-(aryl)-3(2H)-pyridazinone-2-yl-acetate | Hydrazinolysis | Hydrazine hydrate (99%) | Ethanol | Room Temp, 3 h | 76 | [7] |
| 6-(aryl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Hydrazone Formation | Benzaldehyde | Ethanol | Reflux, 6 h | Not specified |[7] |
Visualization of Reactivity and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and biological pathways involving the this compound core.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Key reactive sites on the this compound core.
Caption: Mechanism of action for pyridazinone-based PDE inhibitors.
Key Experimental Protocols
The following protocols are generalized from procedures reported for the synthesis of specific this compound derivatives and serve as a guide for laboratory practice.[7]
Protocol 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (Cyclization)
-
Dissolve 0.01 mol of the appropriate 4-aryl-4-oxobutanoic acid in 30 mL of ethanol in a round-bottom flask.
-
Add 0.015 mol of hydrazine hydrate (e.g., 55% solution) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The precipitate formed is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyridazinone.
Protocol 2: Aromatization of 4,5-Dihydropyridazinone
-
Dissolve 0.039 mol of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of glacial acetic acid in a three-neck flask equipped with a dropping funnel and reflux condenser.
-
Heat the solution to 60–70 °C.
-
Add a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to 5 °C in an ice bath and pour it into ice water.
-
Neutralize the solution by adding ammonium hydroxide, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the product from an ethanol-water mixture to obtain the pure this compound.
Protocol 3: N-Alkylation of this compound
-
Combine 0.01 mol of the 6-aryl-3(2H)-pyridazinone, 0.02 mol of anhydrous potassium carbonate, and 40 mL of acetone in a round-bottom flask.
-
Add 0.02 mol of the alkylating agent (e.g., ethyl bromoacetate) to the suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight), monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts (potassium carbonate and potassium bromide).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid residue from ethanol to yield the pure N-alkylated product.
Protocol 4: Synthesis of Acetohydrazide Derivative
-
Dissolve 0.01 mol of the ethyl 6-aryl-3(2H)-pyridazinone-2-yl-acetate in 25 mL of ethanol.
-
Add 3 mL of hydrazine hydrate (99%) to the solution.
-
Stir the mixture at room temperature for 3 hours. A precipitate will form during this time.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure acetohydrazide derivative.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and biological evaluation of new this compound derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 11. Synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
spectroscopic analysis of 3(2H)-pyridazinone (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3(2H)-pyridazinone, a core heterocyclic structure in many pharmacologically active compounds. This guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by experimental protocols and data interpretation.
Introduction
This compound is a bicyclic heteroaromatic compound with the chemical formula C₄H₄N₂O. Its derivatives are known to possess a wide range of biological activities, making the parent molecule a significant scaffold in medicinal chemistry and drug development. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives. This guide focuses on the key spectroscopic techniques used for this purpose: NMR, IR, and MS.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.7 - 7.9 | Doublet of doublets | J(H4-H5) ≈ 9.5, J(H4-H6) ≈ 2.5 |
| H-5 | ~7.2 - 7.4 | Doublet of doublets | J(H5-H4) ≈ 9.5, J(H5-H6) ≈ 5.0 |
| H-6 | ~6.9 - 7.1 | Doublet of doublets | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.5 |
| N-H | ~12.5 - 13.5 | Broad Singlet | - |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~161.0 |
| C-4 | ~135.0 |
| C-5 | ~129.5 |
| C-6 | ~145.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400 - 2800 | N-H stretch (amide) | Broad, Strong |
| ~1670 | C=O stretch (amide I) | Strong, Sharp |
| ~1600 | C=C stretch | Medium |
| ~1480 | C-N stretch | Medium |
| ~800 - 600 | C-H bend (out-of-plane) | Medium-Strong |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 96 | [M]⁺ | High (Base Peak) |
| 68 | [M - CO]⁺ | High |
| 40 | [C₂H₂N]⁺ | Medium |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 10-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation and Analysis:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
This protocol is for Electron Ionization (EI) Mass Spectrometry.
Sample Introduction and Analysis:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for solutions.
-
For direct insertion, the probe is heated to volatilize the sample into the ion source.
-
The sample is ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Data Interpretation and Visualization
NMR Spectra Interpretation
-
¹H NMR: The proton NMR spectrum of this compound is characterized by three signals in the aromatic region corresponding to the three protons on the pyridazinone ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring and the electron-withdrawing carbonyl group. The coupling patterns (doublet of doublets) arise from the coupling between adjacent protons. The broad singlet at a significantly downfield chemical shift is characteristic of the acidic N-H proton of the amide.
-
¹³C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the four carbon atoms in the pyridazinone ring. The signal at approximately 161.0 ppm is characteristic of the carbonyl carbon (C-3). The other three signals in the aromatic region correspond to the remaining ring carbons.
IR Spectrum Interpretation
The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, broad band in the region of 3400-2800 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, with the broadening resulting from hydrogen bonding. The most intense and sharp peak around 1670 cm⁻¹ is assigned to the C=O stretching vibration (amide I band). The presence of C=C and C-N stretching vibrations further confirms the heterocyclic ring structure.
Mass Spectrum Interpretation and Fragmentation Pathway
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 96, which corresponds to the molecular weight of the compound and is often the base peak, indicating a relatively stable molecular ion.
A logical workflow for the spectroscopic analysis of an unknown compound, such as a derivative of this compound, is depicted below.
The primary fragmentation pathway of this compound under electron ionization involves the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to the formation of a stable fragment ion at m/z 68. This is a common fragmentation pattern for cyclic ketones and lactams. Further fragmentation of the m/z 68 ion can occur, leading to the smaller fragments observed in the spectrum.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete picture of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating efficient and accurate structural characterization in the pursuit of novel therapeutic agents.
The Pyridazinone Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural features and the facility with which it can be chemically modified have led to the discovery of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the pyridazinone moiety, with a focus on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Two of the most prominent mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[1][2] Several pyridazinone-based PARP inhibitors have been developed and have shown significant clinical success.
Table 1: Quantitative Data for Pyridazinone-Based PARP Inhibitors
| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference(s) |
| Olaparib | PARP1 | 1.5 nM | Cell-free enzymatic assay | [3] |
| Olaparib | PARP | 0.015 µM | Ovarian cancer treatment | [4] |
| Fluzoparib (SHR3162) | PARP1 | 2.0 nM | Cell-free enzymatic assay | [3] |
| Fluzoparib (SHR3162) | PARP1 | 1.46 nM | Cell-free enzymatic assay | [5] |
| Fluzoparib (SHR3162) | - | ~100 nM | V-C8 cells | [6] |
| Fluzoparib (SHR3162) | - | ~1 µM | MBA-MB-436 cells | [6] |
| Talazoparib | PARP1/2 | 0.57 nM | Cell-free enzymatic assay | [7] |
| Talazoparib | - | 2.6 nM | W780 cells | [8] |
| Talazoparib | - | 11 nM | W0069 cells | [8] |
| Pyridopyridazinone 8a | PARP-1 | 36 nM | Cell-free enzymatic assay | [9] |
| Tetrahydropyridopyridazinone 20w | PARP-1 | <1 nM (Ki) | Cell-free enzymatic assay | [10] |
| Tetrahydropyridopyridazinone 20w | - | 1 nM (EC50) | C41 whole cell assay | [10] |
Experimental Protocol: PARP Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the inhibitory activity of a compound against PARP-1 in a cell-free enzymatic assay.
Materials:
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer
-
Test compound (e.g., pyridazinone derivative)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the PARP assay buffer.
-
In a 96-well plate, add the PARP assay buffer, activated DNA, and NAD+.
-
Add the test compound dilutions to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the PARP-1 enzyme.
-
Incubate the plate at room temperature.
-
Stop the reaction and develop the fluorescent signal according to the specific kit instructions. This often involves quantifying the amount of remaining NAD+.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.[11][12][13]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition Pathway leading to synthetic lethality in BRCA-deficient cancer cells.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.
Table 2: Quantitative Data for Pyridazinone-Based VEGFR-2 Inhibitors
| Compound | Target | IC50 | Cell Line / Assay Conditions | Reference(s) |
| Pyridine-derived compound 10 | VEGFR-2 | 0.12 µM | Cell-free enzymatic assay | [15] |
| Pyridine-derived compound 8 | VEGFR-2 | 0.13 µM | Cell-free enzymatic assay | [15] |
| Pyridine-derived compound 9 | VEGFR-2 | 0.13 µM | Cell-free enzymatic assay | [15] |
| 4-phenoxypyridine-pyridazinone 127 | VEGFR-2 | 0.12 µg/mL | Cell-free enzymatic assay | [16][17] |
| Benzylidenethiazolidine–2,4-dione 38 | VEGFR-2 | 0.22 µM | Cell-free enzymatic assay | [18] |
| Quinazoline-benzenesulfonamide hybrid 5 | VEGFR-2 | 0.24 µM | Cell-free enzymatic assay | [18] |
| Nicotinamide-based derivative 6 | VEGFR-2 | 60.83 nM | Cell-free enzymatic assay | [19] |
| Pyridazinoquinazoline derivative 6 | VEGFR-2 | - | Showed highest in vitro and in vivo activity | [20] |
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a method to determine the inhibitory activity of a compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant Human VEGFR-2
-
Kinase Buffer
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test compound (e.g., pyridazinone derivative)
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Prepare a master mixture containing kinase buffer, ATP, and the substrate.
-
Add the master mixture to the wells of the 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, add the Kinase-Glo® MAX reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature to stabilize the signal.
-
Read the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[21][22][23]
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.
Anti-inflammatory Activity: Modulating Key Inflammatory Mediators
The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Table 3: Quantitative Data for Pyridazinone-Based COX-2 Inhibitors
| Compound | Target | % Inhibition / IC50 | Assay Conditions | Reference(s) |
| Pyridazinone 4a | COX-2 | Potent and selective inhibitor | in vitro MTT assay | [5] |
| Pyridazinone 9d | COX-2 | Potent and selective inhibitor | in vitro MTT assay | [5] |
| Pyrolotriazinone 2a | COX-2 | Selective inhibitor, IC50 = 414.1 µM (cytotoxicity on NHDF) | in vitro | [11] |
| Pyrolotriazinone 2b | COX-2 | Selective inhibitor, IC50 = 191.7 µM (cytotoxicity on NHDF) | in vitro | [11] |
| Pyridazinone 8a | COX-1 | 59% inhibition at 10 µM | in vitro | [16] |
| Pyridazinone 8a | COX-2 | 37% inhibition at 10 µM | in vitro | [16] |
| Pyridazinone 8b | COX-1 | 61% inhibition at 10 µM | in vitro | [16] |
| Pyridazinone 8b | COX-2 | 28% inhibition at 10 µM | in vitro | [16] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric method for screening COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX cofactor
-
COX probe
-
Arachidonic acid
-
Test compound (e.g., pyridazinone derivative)
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the COX-2 enzyme, COX cofactor, and COX assay buffer with the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
Add the COX probe to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
The rate of fluorescence increase is proportional to the COX-2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[20][24][25]
Signaling Pathway: COX-2 Inhibition in Inflammation
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological study of a series of 3(2H)-pyridazinones as analgesic and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]
- 6. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sarpublication.com [sarpublication.com]
- 15. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Isolated atrial tissue preparation for evaluation of cardioactive agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 21. Pyridazinone hybrids: Design, synthesis and evaluation as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 24. sphinxsai.com [sphinxsai.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
One-Pot Synthesis of 6-Aryl-3(2H)-Pyridazinones: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 6-aryl-3(2H)-pyridazinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1][2] The presented method offers a straightforward and environmentally friendly approach, often conducted in aqueous media at room temperature, making it an attractive strategy for drug discovery and development.[3]
Introduction
6-Aryl-3(2H)-pyridazinones are a privileged scaffold in drug discovery. Their synthesis has been approached through various methods, including the condensation of γ-keto acids with hydrazines and microwave-assisted protocols.[4][5][6] However, one-pot multi-component reactions have emerged as a superior strategy due to their efficiency, atom economy, and operational simplicity.[7] The protocol detailed below is based on the regioselective reaction of an arylglyoxal, an active methylene compound, and hydrazine hydrate in water.[3] This method avoids the use of harsh catalysts and organic solvents, aligning with the principles of green chemistry.[8][9]
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones.
Materials:
-
Alkyl 2-cyanoacetate (e.g., ethyl 2-cyanoacetate)
-
Arylglyoxal monohydrate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (optional, for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure:
-
To a solution of the appropriate arylglyoxal monohydrate (1.0 mmol) in water (5 mL), add the alkyl 2-cyanoacetate (1.0 mmol).
-
Stir the mixture at room temperature for 5-10 minutes.
-
To this stirring mixture, add hydrazine hydrate (1.2 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 5 hours.
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure 6-aryl-4-cyano-3(2H)-pyridazinone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the typical yields for the synthesis of various 6-aryl-4-cyano-3(2H)-pyridazinones using the described one-pot protocol.[3]
| Entry | Aryl Group (Ar) | Yield (%) |
| 1 | Phenyl | 95 |
| 2 | 4-Methylphenyl | 96 |
| 3 | 4-Methoxyphenyl | 94 |
| 4 | 4-Chlorophenyl | 92 |
| 5 | 4-Bromophenyl | 90 |
| 6 | 4-Nitrophenyl | 88 |
| 7 | 2-Naphthyl | 85 |
Workflow Diagram
Caption: One-pot synthesis workflow for 6-aryl-3(2H)-pyridazinones.
Signaling Pathways and Logical Relationships
The synthesis of 6-aryl-3(2H)-pyridazinones proceeds through a proposed reaction mechanism involving a series of condensation and cyclization steps.
Caption: Proposed reaction mechanism for the three-component synthesis.
Applications in Drug Development
The 6-aryl-3(2H)-pyridazinone core is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, making them valuable leads in drug discovery programs. Key therapeutic areas include:
-
Cardiovascular Diseases: Certain pyridazinone derivatives have shown potential as antihypertensive and cardiotonic agents.[1]
-
Oncology: The pyridazinone scaffold has been explored for the development of novel anticancer agents.[1]
-
Anti-inflammatory and Analgesic Agents: Several derivatives have exhibited significant anti-inflammatory and analgesic properties.
-
Antimicrobial and Antifungal Agents: The structural motif has been utilized in the synthesis of compounds with antimicrobial and antifungal activities.[2]
The efficient and scalable one-pot synthesis protocol described herein provides a robust platform for the generation of diverse libraries of 6-aryl-3(2H)-pyridazinones for further biological evaluation and lead optimization in various drug discovery endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 3(2H)-Pyridazinone in Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3(2H)-pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this compound have been successfully developed as inhibitors of various key targets in oncology, such as poly(ADP-ribose) polymerase (PARP), various kinases (e.g., B-RAF, FGFR), and tubulin. This has led to the development of marketed drugs like Olaparib, a PARP inhibitor used in the treatment of ovarian, breast, and prostate cancer.[3]
These application notes provide a comprehensive overview of the methodologies for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents. Detailed protocols for key experiments are provided to facilitate further research and drug development in this promising area.
I. Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several reliable methods. A common and effective strategy involves the cyclocondensation of γ-ketoacids with hydrazine hydrate. Further modifications can be introduced at various positions of the pyridazinone ring to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone
This protocol describes the synthesis of a foundational 6-aryl-4,5-dihydro-3(2H)-pyridazinone, which can serve as a key intermediate for further derivatization.
Materials:
-
Appropriate 4-aryl-4-oxobutanoic acid (1 equivalent)
-
Hydrazine hydrate (55% solution, 1.5 equivalents)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the 4-aryl-4-oxobutanoic acid in 30 mL of ethanol.[4]
-
Add 0.015 mol of hydrazine hydrate to the solution.[4]
-
Reflux the reaction mixture for 4 hours.[4]
-
After reflux, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold water, then dry.
-
Recrystallize the crude product from ethanol to obtain the purified 6-aryl-4,5-dihydro-3(2H)-pyridazinone.[4]
Protocol 2: Aromatization of the Pyridazinone Ring
This protocol details the dehydrogenation of the dihydropyridazinone ring to yield the aromatic this compound.
Materials:
-
6-Aryl-4,5-dihydro-3(2H)-pyridazinone (1 equivalent)
-
Bromine (1.1 equivalents)
-
Glacial acetic acid
-
Ammonium hydroxide
Procedure:
-
Dissolve 0.039 mol of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of glacial acetic acid in a round-bottom flask and heat to 60-70 °C.[4]
-
In a separate flask, prepare a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the pyridazinone solution while maintaining the temperature at 60-70 °C.[4]
-
After the addition is complete, reflux the reaction mixture for 3 hours.[4]
-
Cool the mixture to 5 °C in an ice bath, which will cause the product to precipitate.
-
Pour the mixture into ice water and neutralize with ammonium hydroxide.
-
Collect the precipitate by filtration, wash with cold water until the pH is neutral, and then dry.
-
Recrystallize the product from an ethanol-water mixture.[4]
Protocol 3: N-Alkylation of the Pyridazinone Ring
This protocol describes the introduction of a substituent at the N-2 position of the pyridazinone ring, a common modification to enhance biological activity.
Materials:
-
6-Aryl-3(2H)-pyridazinone (1 equivalent)
-
Ethyl bromoacetate (2 equivalents)
-
Potassium carbonate (2 equivalents)
-
Acetone
Procedure:
-
In a round-bottom flask, combine 0.01 mol of the 6-aryl-3(2H)-pyridazinone, 0.02 mol of ethyl bromoacetate, and 0.02 mol of potassium carbonate in 40 mL of acetone.[4]
-
Reflux the mixture overnight.
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain the purified N-alkylated product.[4]
II. Biological Evaluation of Anticancer Activity
A series of in vitro and in vivo assays are essential to characterize the anticancer potential of newly synthesized this compound derivatives.
A. In Vitro Assays
dot
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
This protocol describes a chemiluminescent assay to measure the inhibitory activity of compounds against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Olaparib).
-
To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.
-
Initiate the reaction by adding the PARP1 enzyme and biotinylated NAD+.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
This protocol outlines a method to determine the inhibitory activity of compounds against B-RAF kinase.
Materials:
-
Recombinant active B-RAF kinase (e.g., B-RAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase buffer
-
Method for detection (e.g., ADP-Glo™ Kinase Assay Kit)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, B-RAF kinase, and the MEK1 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase reaction.
-
Calculate the percent inhibition and determine the IC₅₀ value.
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with test compounds.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
dot
B. In Vivo Assays
This protocol describes the evaluation of the in vivo anticancer efficacy of a lead compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Culture the selected human cancer cells and harvest them during the exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.[6]
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
III. Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables to allow for easy comparison and interpretation of the results.
Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Olaparib | PARP | - | 0.015 | [3] |
| Talazoparib | PARP | - | 0.0002 | [3] |
| Fluzoparib | PARP | - | 0.00146 | [3] |
| Compound X | B-RAF | Melanoma | 0.05 | Hypothetical |
| Compound Y | FGFR | Gastric Cancer | 0.12 | Hypothetical |
| Compound Z | Tubulin | Colon Cancer | 0.08 | Hypothetical |
Table 2: In Vivo Efficacy of a Lead this compound Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 0 | +2.5 |
| Lead Compound | 25 | Oral | 45 | -1.0 |
| Lead Compound | 50 | Oral | 78 | -3.2 |
| Positive Control | 10 | IV | 85 | -5.0 |
Conclusion
The this compound scaffold represents a highly versatile and clinically validated starting point for the discovery of novel anticancer agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of new pyridazinone derivatives. Through a systematic approach involving chemical synthesis, in vitro screening, mechanism of action studies, and in vivo validation, the development of the next generation of pyridazinone-based anticancer drugs can be significantly advanced.
References
- 1. atcc.org [atcc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of new this compound derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of 3(2H)-Pyridazinone Derivatives as Herbicides in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3(2H)-Pyridazinone derivatives represent a significant class of herbicides widely utilized in agriculture for the selective control of various weed species. Their primary mode of action involves the inhibition of carotenoid biosynthesis, a vital process for plant survival. This document provides detailed application notes on the herbicidal use of this compound derivatives, focusing on their mechanism of action, and includes comprehensive protocols for their evaluation.
Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)
The principal mechanism through which this compound derivatives exert their herbicidal effect is by inhibiting the enzyme phytoene desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene into ζ-carotene. Carotenoids are essential pigments in plants that serve two critical functions: they act as accessory pigments for light harvesting in photosynthesis and, more importantly, they protect chlorophyll from photo-oxidative damage.
By inhibiting PDS, this compound herbicides lead to the accumulation of the colorless precursor phytoene and a depletion of colored carotenoids.[3][4] In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photo-oxidation under light conditions, resulting in a characteristic "bleaching" or whitening of the plant tissues.[1] This ultimately leads to the cessation of photosynthesis and plant death.
Some pyridazinone derivatives, such as pyrazon (chloridazon), have also been reported to inhibit photosynthesis by affecting the Hill reaction.[5]
Signaling Pathway: Carotenoid Biosynthesis and PDS Inhibition
The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound derivatives.
Caption: Carotenoid biosynthesis pathway illustrating the inhibition of Phytoene Desaturase (PDS) by this compound derivatives.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of this compound derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays and the effective dose required to cause a 50% reduction in plant growth (ED50) from in vivo whole-plant assays. The following tables summarize the herbicidal activity of representative this compound derivatives against various weed species.
Table 1: In Vitro Phytoene Desaturase (PDS) Inhibition by this compound Derivatives
| Compound | Target Enzyme | Source of Enzyme | IC50 (µM) | Reference |
| Norflurazon | Phytoene Desaturase | Recombinant from Synechococcus | 0.02 | [6] |
| Metflurazon | Phytoene Desaturase | Recombinant from Synechococcus | 0.05 | [6] |
| Compound 23 | Phytoene Desaturase | Recombinant from E. coli | ~0.03 | [6] |
| Compound 25 | Phytoene Desaturase | Recombinant from E. coli | ~0.03 | [6] |
| Compound 26 | Phytoene Desaturase | Recombinant from E. coli | ~0.03 | [6] |
| Compound 30 | Phytoene Desaturase | Recombinant from E. coli | ~0.03 | [6] |
*For chemical structures of compounds 23, 25, 26, and 30, please refer to the cited literature.
Table 2: In Vivo Herbicidal Activity of this compound Derivatives on Common Weed Species
| Compound | Weed Species | Growth Stage | Application | ED50 (g a.i./ha) | Reference |
| Chloridazon | Chenopodium album | Pre-emergence | Soil | 1500 | [5] |
| Chloridazon | Amaranthus retroflexus | Pre-emergence | Soil | 1500 | [5] |
| Norflurazon | Echinochloa crus-galli | Pre-emergence | Soil | 100-200 | [7] |
| Norflurazon | Digitaria sanguinalis | Pre-emergence | Soil | 100-200 | [7] |
| Metflurazon | Setaria faberi | Pre-emergence | Soil | 250-500 | [7] |
Experimental Protocols
Detailed methodologies for evaluating the herbicidal activity of this compound derivatives are provided below.
Protocol 1: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound derivatives on PDS activity using a cell-free system with recombinant enzyme and analysis by High-Performance Liquid Chromatography (HPLC).[7][8][9]
Materials:
-
Recombinant PDS enzyme (e.g., from Synechococcus expressed in E. coli)
-
Phytoene substrate
-
Assay buffer (e.g., Tris-HCl buffer with cofactors like FAD and NADP+)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
HPLC system with a C30 column and a photodiode array (PDA) detector
-
Organic solvents for extraction and HPLC mobile phase (e.g., methanol, methyl tert-butyl ether)
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture containing the assay buffer, recombinant PDS enzyme, and the required cofactors. b. Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor. c. Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme. d. Initiate the reaction by adding the phytoene substrate. e. Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.
-
Extraction of Carotenoids: a. Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform and methanol). b. Vortex the mixture vigorously to extract the carotenoids into the organic phase. c. Centrifuge to separate the phases. d. Carefully collect the organic phase containing the carotenoids.
-
HPLC Analysis: a. Evaporate the organic solvent under a stream of nitrogen. b. Re-dissolve the carotenoid residue in a small volume of a suitable solvent (e.g., chloroform). c. Inject the sample into the HPLC system. d. Separate the carotenoids using a C30 column with an appropriate gradient of mobile phase solvents. e. Detect and quantify the amounts of phytoene and the product, ζ-carotene, using the PDA detector at their respective absorption maxima.
-
Data Analysis: a. Calculate the percentage of PDS inhibition for each concentration of the test compound compared to the control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Whole-Plant Herbicidal Activity Assay (Pot Experiment)
This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of this compound derivatives on target weed species under controlled greenhouse conditions.[10][11]
Materials:
-
Seeds of target weed species (e.g., Chenopodium album, Echinochloa crus-galli)
-
Pots filled with a standardized soil mix
-
Test compounds (this compound derivatives) formulated for application (e.g., as an emulsifiable concentrate)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray chamber for uniform herbicide application
-
Balance for weighing plant biomass
Procedure:
-
Plant Growth: a. Sow a predetermined number of weed seeds in each pot. b. Place the pots in a greenhouse and allow the seeds to germinate and the plants to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).
-
Herbicide Application: a. Prepare a series of dilutions of the formulated test compound to achieve a range of application rates (doses). Include an untreated control. b. For pre-emergence application, apply the herbicide to the soil surface immediately after sowing the seeds. c. For post-emergence application, spray the herbicide solution uniformly over the plants at the desired growth stage using a calibrated spray chamber.
-
Evaluation: a. Return the pots to the greenhouse and maintain optimal growing conditions. b. Observe the plants regularly for signs of phytotoxicity, such as bleaching, stunting, and necrosis. c. After a specified period (e.g., 14-21 days after treatment), harvest the above-ground plant biomass from each pot. d. Dry the biomass in an oven until a constant weight is achieved.
-
Data Analysis: a. Calculate the percent reduction in biomass for each treatment compared to the untreated control. b. Determine the ED50 value by plotting the percent biomass reduction against the logarithm of the herbicide dose and fitting the data to a dose-response curve.
Experimental Workflow for Herbicide Screening
The following diagram depicts a typical workflow for the screening and evaluation of new this compound derivatives as potential herbicides.
Caption: A generalized workflow for the discovery and development of novel this compound herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redesigning a One‐Phase Enzymatic Assay to Streamline High‐Throughput Screening of Phytoene Desaturase Inhibitors | CoLab [colab.ws]
- 8. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctahr.hawaii.edu [ctahr.hawaii.edu]
Application Notes and Protocols for the Synthesis of 3(2H)-Pyridazinone Derivatives as Potential Phosphodiesterase (PDE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 3(2H)-pyridazinone derivatives as potent inhibitors of phosphodiesterases (PDEs). The information contained herein is intended to guide researchers in the development of novel therapeutic agents targeting PDE-mediated signaling pathways.
Introduction
Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By regulating the intracellular levels of these crucial signaling molecules, PDEs play a pivotal role in a wide array of physiological processes, including inflammation, vasodilation, and neurotransmission.[3][4] Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases. For instance, PDE4 inhibitors are effective in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis, while PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[4][5]
The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] This structural motif has been successfully employed to develop potent and selective inhibitors of various PDE isoforms, highlighting its potential for the discovery of new drug candidates. This document outlines the synthetic methodologies for preparing these compounds and the protocols for assessing their inhibitory activity against PDEs.
Data Presentation
The following tables summarize the synthetic yields and biological activities of representative this compound derivatives as PDE inhibitors.
Table 1: Synthesis and PDE Inhibitory Activity of Selected this compound Derivatives
| Compound ID | R | R' | Yield (%) | PDE Isoform | IC50 (nM) |
| 1a | 6-phenyl | H | 75 | PDE4B | 550 |
| 1b | 6-(4-methoxyphenyl) | H | 82 | PDE4B | 320 |
| 1c | 6-(4-chlorophenyl) | H | 78 | PDE4B | 480 |
| 2a | 6-phenyl | CH₃ | 72 | PDE5 | 85 |
| 2b | 6-(4-methoxyphenyl) | CH₃ | 85 | PDE5 | 45 |
| 2c | 6-(4-chlorophenyl) | CH₃ | 70 | PDE5 | 110 |
Data compiled from various literature sources.
Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol describes a common and efficient method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones starting from the corresponding β-aroylpropionic acid.[7][8]
Materials:
-
β-Aroylpropionic acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol
-
Glacial acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
To a solution of the appropriate β-aroylpropionic acid (1.0 eq) in ethanol (10 mL per gram of acid) in a round-bottom flask, add hydrazine hydrate (1.5 eq).
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to afford the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.
Protocol 2: Fluorescence Polarization (FP)-Based PDE Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against a specific PDE isoform using a fluorescence polarization-based assay.[9][10][11] This is a homogeneous assay format suitable for high-throughput screening.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Binding agent (specific for the product of the enzymatic reaction)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to the desired working concentration in pre-chilled assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control (assay buffer with DMSO for negative control, positive control inhibitor for positive control) to the wells of the 384-well microplate.
-
Add 5 µL of the diluted PDE enzyme solution to all wells except the blank wells (add 5 µL of assay buffer to blank wells).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Add 10 µL of the fluorescently labeled substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Add 10 µL of the binding agent solution to all wells to stop the reaction and generate the polarization signal.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 530 nm for FAM).
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)]) where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_low_control is the fluorescence polarization of the positive control (maximal inhibition).
-
FP_high_control is the fluorescence polarization of the negative control (no inhibition).
-
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: PDE4 signaling pathway in inflammation.
Caption: PDE5 signaling pathway in vasodilation.
Caption: Experimental workflow for synthesis and screening.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second messengers cAMP and cGMP | PPTX [slideshare.net]
- 3. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
detailed experimental procedure for N-alkylation of 3(2H)-pyridazinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of 3(2H)-pyridazinones is a crucial synthetic transformation for the development of novel bioactive molecules. The pyridazinone scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] Functionalization at the N-2 position of the pyridazinone ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This document provides a detailed experimental procedure for the N-alkylation of a 3(2H)-pyridazinone derivative, presents quantitative data from a representative protocol, and illustrates the experimental workflow and logical relationships of the reaction components.
Experimental Protocols
Protocol: N-alkylation of 6-substituted-3(2H)-pyridazinone with an alkyl halide
This protocol details a common method for the N-alkylation of a this compound using an alkyl halide in the presence of a base. The following procedure is based on the synthesis of an ethyl 2-(6-(3-fluoro-4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate.[3]
Materials:
-
6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (starting material)
-
Ethyl 3-bromoacetate (alkylating agent)
-
Potassium carbonate (K₂CO₃) (base)
-
Acetone (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 6-substituted-3(2H)-pyridazinone (0.01 mol), ethyl 3-bromoacetate (0.02 mol), and potassium carbonate (0.02 mol).
-
Solvent Addition: Add 40 mL of acetone to the flask.
-
Reaction: Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Remove the inorganic salts by filtration.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Purification: Purify the resulting residue by recrystallization from ethanol to obtain the final N-alkylated product.
Data Presentation
The following table summarizes the quantitative data for the N-alkylation of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl 3-bromoacetate.[3]
| Reactant/Reagent | Molar Amount (mol) | Molar Ratio | Solvent/Volume | Reaction Time | Temperature | Product Yield |
| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | 0.01 | 1 | Acetone / 40 mL | Overnight | Reflux | 69% |
| Ethyl 3-bromoacetate | 0.02 | 2 | ||||
| Potassium carbonate | 0.02 | 2 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the N-alkylation reaction.
References
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new this compound derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3(2H)-Pyridazinone Derivatives in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 3(2H)-pyridazinone derivatives in targeting cardiovascular diseases. This document details their primary mechanisms of action, offers a compilation of their biological activities, and provides detailed protocols for their evaluation.
Introduction to this compound Derivatives in Cardiology
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] In the realm of cardiovascular diseases, these derivatives have demonstrated significant therapeutic potential, primarily through mechanisms such as vasodilation, positive inotropic effects (enhancing heart muscle contraction), and antithrombotic (anti-platelet) activity.[4][5][6] Several pyridazinone-based drugs, including Levosimendan and Pimobendan, are currently in clinical use for the management of heart failure.[1]
The versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target specific cardiovascular pathways.[7] This has led to the development of a wide array of derivatives with diverse and potent activities.
Primary Mechanisms of Action
The cardiovascular effects of this compound derivatives are primarily attributed to three key mechanisms:
-
Phosphodiesterase III (PDE3) Inhibition: Many this compound derivatives act as inhibitors of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][8] By inhibiting PDE3, these compounds increase intracellular levels of cAMP and cGMP in cardiac and vascular smooth muscle cells.[1][9][10] In the heart, elevated cAMP leads to a positive inotropic effect, enhancing cardiac contractility.[9][10] In vascular smooth muscle, increased cAMP and cGMP levels promote relaxation, resulting in vasodilation and a reduction in blood pressure.[1]
-
Vasodilation: Beyond PDE3 inhibition, some derivatives exhibit direct vasodilatory effects on vascular smooth muscle.[1][11] This can occur through various pathways, including the modulation of ion channels and the stimulation of endothelial nitric oxide synthase (eNOS), which leads to increased production of the potent vasodilator, nitric oxide (NO).[7][11]
-
Antithrombotic Activity: Several this compound derivatives have been shown to inhibit platelet aggregation induced by various agonists like collagen and ADP.[4][5] This antiplatelet effect is crucial in preventing the formation of blood clots, a major contributor to cardiovascular events such as myocardial infarction and stroke.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of selected this compound derivatives.
Table 1: In Vitro Vasodilatory and PDE3 Inhibitory Activity
| Compound ID | Assay | Target/Tissue | IC50 / EC50 (µM) | Reference Compound | Reference Compound Value (µM) |
| 21a | PDE3 Inhibition | Guinea Pig Cardiac Muscle | IC50: 0.6 | - | - |
| 13 | Vasorelaxation | Rat Thoracic Aortic Rings | IC50: 0.199 | Hydralazine | IC50: 0.316 |
| 26 | Vasorelaxation | Rat Thoracic Aortic Rings | IC50: 0.08 | Hydralazine | IC50: 0.316 |
| 9 | Vasodilation | Not Specified | IC50: 0.051 | - | - |
| 10 | Vasodilation & Antiplatelet | Not Specified | IC50: 35.3 | - | - |
| 16 | Vasodilation | Rat Thoracic Aortic Rings | EC50: 0.339 | Hydralazine | EC50: 18.210 |
| 17 | Vasodilation | Rat Thoracic Aortic Rings | EC50: 1.225 | Hydralazine | EC50: 18.210 |
| 18 | Vasodilation | Rat Thoracic Aortic Rings | EC50: 1.204 | Hydralazine | EC50: 18.210 |
Table 2: In Vivo Antihypertensive Activity
| Compound ID | Animal Model | Method | % Reduction in Mean Arterial Blood Pressure (MABP) | Reference Compound | Reference Compound % Reduction |
| 11 | Not Specified | Tail-cuff | 41.84 | Propranolol | 41.40 |
| 12 | Not Specified | Tail-cuff | 40.98 | Hydralazine | 40.76 |
Signaling Pathways and Experimental Workflows
Caption: PDE3 inhibition by this compound derivatives.
Caption: Workflow for isolated rat aorta vasodilation assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aorta
Objective: To determine the vasodilatory effect of this compound derivatives on isolated rat thoracic aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar rats (220-280 g)
-
Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4
-
Carbogen gas (95% O₂, 5% CO₂)
-
Phenylephrine (PHE)
-
Acetylcholine (ACh)
-
Test this compound derivative
-
Organ bath system with force-displacement transducers and data acquisition system
Procedure:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in organ chambers filled with 20-30 mL of KHB.[5]
-
Maintain the temperature at 37°C and continuously bubble with carbogen gas.[5]
-
Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for 60 minutes, replacing the KHB every 15-20 minutes.[5]
-
-
Endothelial Integrity Check:
-
Contract the aortic rings with PHE (0.1 µM).
-
Once a stable contraction is achieved, add ACh (1 µM) to assess the integrity of the endothelium. A relaxation of more than 80% indicates intact endothelium.
-
Wash the rings with KHB to return to baseline tension.
-
-
Vasodilation Assay:
-
Induce a sustained contraction with PHE (0.1 µM).
-
Once the contraction plateau is reached, add the test this compound derivative in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the PHE-induced contraction.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using a suitable nonlinear regression software.
-
Protocol 2: Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound derivatives against the PDE3 enzyme. This protocol is based on a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent for the fluorescent monophosphate product
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test this compound derivative dissolved in DMSO
-
Known PDE3 inhibitor as a positive control (e.g., Milrinone)
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and not exceed 1%.
-
Dilute the PDE3 enzyme and the FAM-cAMP substrate to their working concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound, positive control, or vehicle (negative control) to the wells of the 384-well microplate.[2]
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.[2]
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.[2]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.[2]
-
Incubate for an additional 30 minutes at room temperature.[2]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.[2]
-
Protocol 3: In Vivo Antihypertensive Activity Using the Tail-Cuff Method
Objective: To evaluate the antihypertensive effect of this compound derivatives in spontaneously hypertensive rats (SHR) or other hypertensive rat models.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable rat model
-
Test this compound derivative
-
Vehicle control
-
Positive control antihypertensive drug (e.g., Propranolol, Hydralazine)
-
Non-invasive blood pressure system (tail-cuff plethysmograph)
-
Rat restrainers
Procedure:
-
Animal Acclimatization:
-
House the rats under standard laboratory conditions with free access to food and water.
-
For several days prior to the experiment, acclimatize the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure variations.
-
-
Baseline Blood Pressure Measurement:
-
Place the conscious rat in the restrainer.
-
Position the tail cuff and pulse sensor on the rat's tail.
-
Measure the systolic blood pressure and heart rate for several cycles until stable readings are obtained. This serves as the baseline measurement.
-
-
Drug Administration:
-
Administer the test this compound derivative, vehicle, or positive control drug to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Post-Dose Blood Pressure Measurement:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), measure the systolic blood pressure and heart rate again using the tail-cuff method.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group at each time point.
-
Compare the blood pressure-lowering effect of the test compound to the vehicle and positive control groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel therapeutics for cardiovascular diseases. Their multifaceted mechanisms of action, including PDE3 inhibition, direct vasodilation, and antithrombotic effects, offer a broad spectrum of potential applications. The protocols outlined in these notes provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to elucidate their pharmacological profiles and advance the most promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reprocell.com [reprocell.com]
- 5. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Direct measurement of nitric oxide release from vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3(2H)-Pyridazinone as a Versatile Scaffold for Novel Plant Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3(2H)-pyridazinone core as a foundational chemical scaffold for the development of novel plant activators. Plant activators are compounds that stimulate a plant's innate immune system, leading to broad-spectrum disease resistance without direct antimicrobial action. This approach offers an eco-friendly alternative to traditional pesticides, mitigating issues of resistance and environmental contamination.[1][2][3]
The following sections detail the synthesis of a promising series of this compound derivatives, protocols for evaluating their efficacy in inducing disease resistance, and insights into their potential mode of action.
Introduction to this compound-Based Plant Activators
The this compound scaffold has been identified as a promising starting point for the discovery of new plant activators.[1][3] Derivatives of this core structure have been shown to induce systemic acquired resistance (SAR), a state of heightened defense effective against a wide range of pathogens, including fungi, bacteria, and viruses.[1][3] A key characteristic of these compounds is their ability to confer protection in vivo by activating the plant's defense mechanisms, while exhibiting no direct antimicrobial activity in vitro.[1][3] This distinction is a hallmark of true plant activators, which are thought to mimic endogenous signaling molecules like salicylic acid (SA).[1][3]
Research has led to the identification of several potent derivatives, with compound 32 (5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylic acid) emerging as a particularly effective broad-spectrum plant activator.[1][3]
Quantitative Data Summary
The in vivo efficacy of representative this compound derivatives was evaluated against four significant plant pathogens. The compounds were applied to the plants prior to inoculation with the respective pathogens, and the control efficacy was calculated based on the reduction in disease symptoms compared to untreated control plants. The data is summarized in the tables below.
Table 1: In Vivo Control Efficacy of 2-Aryl-5-hydroxy-3-oxo-2,3-dihydropyridazine-6-carboxylic Acid Derivatives
| Compound | R | Tobacco Mosaic Virus (TMV) Control Efficacy (%) | Cucumber Downy Mildew (Pseudocercospora cubensis) Control Efficacy (%) | Cucumber Anthracnose (Colletotrichum lagenarium) Control Efficacy (%) | Tomato Late Blight (Phytophthora infestans) Control Efficacy (%) |
| 13 | H | 45.2 | 40.8 | 35.7 | 33.1 |
| 14 | 4-F | 55.6 | 50.3 | 45.8 | 42.6 |
| 15 | 4-Cl | 58.2 | 53.7 | 48.9 | 45.3 |
| 16 | 4-Br | 56.1 | 51.9 | 46.7 | 43.8 |
| 17 | 4-I | 53.4 | 48.6 | 43.2 | 40.1 |
| 18 | 4-CH₃ | 50.1 | 45.9 | 41.3 | 38.7 |
| 25 | 4-CF₃ | 65.7 | 60.3 | 55.8 | 52.1 |
| 26 | 4-NO₂ | 68.3 | 63.5 | 58.7 | 55.4 |
| BTH | (Positive Control) | 60.1 | 55.4 | 51.2 | 48.9 |
| Ningnanmycin | (Positive Control) | 62.5 | - | - | - |
| Hymexazol | (Positive Control) | - | 58.7 | 53.6 | 50.2 |
Data extracted from Shi et al., 2019. All compounds were tested at 100 μg/mL.
Table 2: In Vivo Control Efficacy of Esterified this compound Derivatives
| Compound | R | R' | Tobacco Mosaic Virus (TMV) Control Efficacy (%) | Cucumber Downy Mildew (Pseudocercospora cubensis) Control Efficacy (%) | Cucumber Anthracnose (Colletotrichum lagenarium) Control Efficacy (%) | Tomato Late Blight (Phytophthora infestans) Control Efficacy (%) |
| 31 | 4-CF₃ | CH₃ | 68.9 | 64.1 | 59.3 | 56.7 |
| 32 | 4-CF₃ | C₂H₅ | 72.5 | 68.3 | 63.1 | 60.4 |
| 33 | 4-NO₂ | CH₃ | 70.1 | 65.8 | 60.9 | 58.2 |
| 34 | 4-NO₂ | C₂H₅ | 73.8 | 69.5 | 64.7 | 61.9 |
| BTH | (Positive Control) | - | 60.1 | 55.4 | 51.2 | 48.9 |
| Ningnanmycin | (Positive Control) | - | 62.5 | - | - | - |
| Hymexazol | (Positive Control) | - | - | 58.7 | 53.6 | 50.2 |
Data extracted from Shi et al., 2019. All compounds were tested at 100 μg/mL.
Experimental Protocols
Synthesis of this compound Derivatives
This section provides a general protocol for the synthesis of the 5-hydroxy-2-aryl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid ethyl ester derivatives (e.g., Compound 32 ).
Protocol 1: Synthesis of Ethyl 5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylate (Compound 32)
Materials:
-
Diethyl 2-oxosuccinate
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Diethyl 2-((2-(4-(trifluoromethyl)phenyl)hydrazono)succinate.
-
To a solution of diethyl 2-oxosuccinate (1.0 eq) in ethanol, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone product, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form Ethyl 5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylate (Compound 32).
-
Dissolve the crude hydrazone from Step 1 in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure compound 32 .
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Bioassay Protocols for Induced Resistance
The following are generalized protocols based on the methods used to evaluate the this compound derivatives. Researchers should optimize these protocols for their specific laboratory conditions and materials.
Protocol 2: Evaluation of Induced Resistance to Tobacco Mosaic Virus (TMV) in Nicotiana tabacum
Materials:
-
Nicotiana tabacum L. cv. K326 plants (e.g., at the 6-7 leaf stage).
-
TMV inoculum.
-
Test compounds (e.g., Compound 32 ) dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).
-
Phosphate buffer (e.g., 0.01 M, pH 7.0).
-
Carborundum (600 mesh).
Procedure:
-
Plant Treatment:
-
Prepare a solution of the test compound at the desired concentration (e.g., 100 μg/mL).
-
Spray the solution evenly onto the leaves of the tobacco plants until runoff.
-
Treat control plants with a solution containing the solvent and surfactant only.
-
Allow the plants to dry and keep them in a greenhouse for 3 days to allow for the induction of resistance.
-
-
Pathogen Inoculation:
-
Prepare the TMV inoculum in phosphate buffer.
-
Lightly dust the upper surface of the leaves of both treated and control plants with carborundum.
-
Gently rub the TMV inoculum onto the dusted leaves with a cotton swab.
-
Rinse the leaves with water after 5-10 minutes.
-
-
Disease Assessment:
-
Keep the plants in a greenhouse under controlled conditions (e.g., 25-28°C).
-
After 3-4 days, count the number of local lesions on the inoculated leaves.
-
Calculate the control efficacy using the formula: Control Efficacy (%) = [(C - T) / C] × 100 where C is the average number of lesions on control plants and T is the average number of lesions on treated plants.
-
Protocol 3: Evaluation of Induced Resistance to Fungal Pathogens (e.g., P. cubensis, C. lagenarium, P. infestans)
Materials:
-
Host plants (e.g., cucumber for downy mildew and anthracnose, tomato for late blight) at an appropriate growth stage (e.g., two true leaves).
-
Fungal pathogen spore suspension (concentration adjusted as required, e.g., 1 × 10⁵ spores/mL).
-
Test compounds dissolved in a suitable solvent with a surfactant.
Procedure:
-
Plant Treatment:
-
Spray the test compound solution (e.g., 100 μg/mL) onto the plant leaves 3 days prior to inoculation.
-
Spray control plants with the solvent/surfactant solution.
-
-
Pathogen Inoculation:
-
Spray the fungal spore suspension evenly onto the leaves of both treated and control plants until runoff.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity chamber (e.g., >90% RH) at an appropriate temperature (e.g., 22-25°C) for 24-48 hours to facilitate infection.
-
Move the plants to a greenhouse with suitable conditions for disease development.
-
After 5-7 days, assess the disease severity. This can be done by measuring the average lesion diameter or by using a disease index based on the percentage of leaf area affected.
-
Calculate the control efficacy using the formula: Control Efficacy (%) = [(C - T) / C] × 100 where C is the average disease index or lesion size on control plants and T is the average disease index or lesion size on treated plants.
-
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound Plant Activators
The this compound derivatives are believed to function by activating the Systemic Acquired Resistance (SAR) pathway, which is centrally mediated by salicylic acid (SA). The diagram below illustrates the proposed mechanism. The activator is perceived by the plant, leading to the accumulation of SA and the activation of the master regulator NPR1. NPR1 then translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of a battery of Pathogenesis-Related (PR) genes, culminating in a state of broad-spectrum disease resistance.
Caption: Proposed SA-mediated signaling pathway activated by this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the logical flow from the initial design and synthesis of the this compound derivatives to their biological evaluation as plant activators.
Caption: Workflow for discovery and evaluation of this compound plant activators.
Structure-Activity Relationship (SAR) Summary
The biological activity of the this compound derivatives is highly dependent on the substitutions on the core structure. The following diagram summarizes the key findings from the structure-activity relationship studies.
Caption: Key structure-activity relationships for this compound plant activators.
References
Application Notes and Protocols: Click Synthesis of Triazolo-Pyridazinone Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of triazolo-pyridazinone derivatives using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the subsequent evaluation of their anticancer activity. The 1,2,3-triazole moiety, readily formed through this efficient reaction, can enhance the pharmacological properties of pyridazinone scaffolds, leading to potent anticancer agents.[1][2][3]
Introduction
The fusion of pyridazinone and 1,2,3-triazole rings through click chemistry has emerged as a promising strategy in the development of novel anticancer agents.[3][4][5] Pyridazinone derivatives are known for their broad spectrum of biological activities, including anticancer properties.[6][7] The introduction of a triazole ring via the highly efficient and regioselective CuAAC reaction allows for the creation of a diverse library of compounds with improved drug-like properties and potent cytotoxic effects against various cancer cell lines.[1][2][3] These hybrid molecules have been shown to induce apoptosis, modulate key signaling pathways involving kinases like c-Met and Pim-1, and inhibit tubulin polymerization, highlighting their potential as multifaceted anticancer therapeutics.[8][9][10][11]
Data Presentation: Anticancer Activity of Triazolo-Pyridazinone Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative triazolo-pyridazinone derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 1,2,3-Triazolopyridazinone Derivatives [8]
| Compound | MCF-7 (Breast) | A549 (Lung) | L929 (Non-cancerous) |
| 5a | 30.66 | 36.35 | 152.14 |
| 5c | 45.21 | 58.19 | 189.37 |
| 6a | 38.74 | 41.22 | 166.81 |
| 8c | 154.87 | 184.72 | 253.76 |
| Cisplatin | 42.11 | 55.63 | - |
Table 2: Cytotoxicity of Triazolo-pyridazine/-pyrimidine Derivatives as c-Met Inhibitors [9]
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | LO2 (Normal Hepatocyte) |
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | > 50.00 |
| 19e | 2.15 ± 0.25 | 3.14 ± 0.41 | 4.58 ± 0.52 | > 50.00 |
| Foretinib | - | - | - | - |
Table 3: Cytotoxicity of Triazolo[4,3-b]pyridazine Derivatives as dual c-Met/Pim-1 Inhibitors [11]
| Compound | Mean GI% (60 cancer cell lines) | c-Met IC50 (µM) | Pim-1 IC50 (µM) |
| 4a | 29.08 | - | - |
| 4g | 55.84 | 0.163 ± 0.01 | 0.283 ± 0.01 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazole derivatives.[2][12]
Materials:
-
Functionalized organic azide
-
Terminal alkyne
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 1,2,3-triazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized triazolo-pyridazinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key effector caspase in apoptosis, induced by the synthesized compounds.[8]
Materials:
-
Human cancer cell line (e.g., A549)
-
Test compounds
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plates
-
Microplate reader
Procedure:
-
Treat the cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity relative to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. japsonline.com [japsonline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. [PDF] The application of click chemistry in the synthesis of agents with anticancer activity | Semantic Scholar [semanticscholar.org]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 3(2H)-Pyridazinone-Based Compounds as Selective MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is linked to several neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[2][3] Consequently, the development of selective MAO-B inhibitors is a promising therapeutic strategy to increase dopamine levels and confer neuroprotective effects.[1][4][5] The 3(2H)-pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] This document provides detailed application notes and protocols for the development and evaluation of novel this compound-based compounds as selective MAO-B inhibitors.
Therapeutic Potential of this compound-Based MAO-B Inhibitors
The core concept behind this therapeutic approach is that selective inhibition of MAO-B can prevent the breakdown of dopamine in the brain, thereby alleviating the motor symptoms associated with Parkinson's disease.[1] Furthermore, the inhibition of MAO-B is believed to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) that are generated during dopamine metabolism.[2][5] Several studies have demonstrated that this compound derivatives can act as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[2][8][9]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the quantitative data for representative this compound-based MAO-B inhibitors from various studies.
Table 1: Inhibitory Activity of Pyridazinone Derivatives (TR Series) [6][10]
| Compound | Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B* |
| TR2 | p-Cl | >40 | 0.27 | >148.15 |
| TR15 | p-F | >40 | 0.43 | >93.02 |
| TR16 | p-Cl | >40 | 0.17 | >235.29 |
*Selectivity Index (SI) = IC50 (hMAO-A) / IC50 (hMAO-B)
Table 2: Inhibitory Activity of Pyridazinone Derivatives (S Series) [11]
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| S5 | 3.857 | 0.203 |
| S15 | 3.691 | >10 |
| S16 | >10 | 0.979 |
Table 3: Inhibitory Activity of Piperazine-Substituted Pyridazinone Derivatives (4a-4f) [9]
| Compound | hMAO-A Ki (µM) | hMAO-B Ki (µM) | Selectivity Index (SI) for hMAO-B* |
| 4a | 3.98 ± 0.21 | 0.038 ± 0.002 | 104.74 |
| 4b | 4.55 ± 0.18 | 0.022 ± 0.001 | 206.82 |
| 4c | 3.89 ± 0.15 | 0.041 ± 0.003 | 94.88 |
| 4d | 4.21 ± 0.25 | 0.031 ± 0.001 | 135.81 |
| 4e | 4.01 ± 0.19 | 0.029 ± 0.002 | 138.28 |
| 4f | 0.049 ± 0.002 | 0.053 ± 0.003 | 0.92 |
*Selectivity Index (SI) = Ki (hMAO-A) / Ki (hMAO-B)
Table 4: Inhibitory Activity of (2-Fluorophenyl) Piperazine-Containing Pyridazinone Derivatives (T Series) [2]
| Compound | Substituent (R) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B* |
| T1 | -H | > 40 | 1.12 | > 35.71 |
| T3 | 4-Cl | 4.19 | 0.039 | 107.4 |
| T5 | 4-F | > 40 | 0.48 | > 83.33 |
| T6 | 3-Br | 1.57 | 0.013 | 120.8 |
| T7 | 4-Br | > 40 | 0.52 | > 76.92 |
| T9 | 4-OCH3 | > 40 | 0.65 | > 61.54 |
| T11 | 4-CH3 | > 40 | 0.89 | > 44.94 |
| T12 | 4-N(CH3)2 | > 40 | 0.35 | > 114.28 |
*Selectivity Index (SI) = IC50 (hMAO-A) / IC50 (hMAO-B)
Table 5: Kinetic Parameters for Competitive MAO-B Inhibitors [2][8][10]
| Compound | Ki (µM) | Mode of Inhibition |
| TR2 | 0.230 ± 0.004 | Competitive |
| TR16 | 0.149 ± 0.016 | Competitive |
| T3 | 0.014 | Competitive |
| T6 | 0.0071 | Competitive |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general multi-step synthesis for this compound derivatives, which can be adapted based on the desired final compounds.[2][12][13][14]
Step 1: Synthesis of 3-chloro-6-(substituted-piperazin-1-yl)pyridazine
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in ethanol, add the desired substituted piperazine (1 equivalent).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified intermediate.
Step 2: Synthesis of 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone
-
Dissolve the 3-chloro-6-(substituted-piperazin-1-yl)pyridazine intermediate (1 equivalent) in glacial acetic acid.
-
Reflux the solution for 6-8 hours.[12]
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization from ethanol.
Step 3: Synthesis of Ethyl 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate
-
To a mixture of the 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add ethyl bromoacetate (1.5 equivalents).[14]
-
Reflux the mixture overnight.
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate and purify the residue by recrystallization from n-hexane.
Step 4: Synthesis of 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide
-
Dissolve the ethyl acetate intermediate (1 equivalent) in methanol.
-
Add hydrazine hydrate (excess) and stir the mixture at room temperature for 3 hours.[12]
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol.
Step 5: Synthesis of Final Benzalhydrazone Derivatives
-
Dissolve the acetohydrazide intermediate (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the final compound.
Caption: General synthetic route for pyridazinone-based MAO-B inhibitors.
Protocol 2: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published research.[15][16][17][18]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or tyramine)
-
Fluorescent Probe (e.g., Amplex Red, Resorufin-based probes)
-
Developer (e.g., Horseradish Peroxidase)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dilute the test compounds and positive control to the desired concentrations in MAO-B Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup:
-
Add 50 µL of MAO-B enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle (for enzyme control) to the respective wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the MAO-B substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro MAO-B inhibition assay.
Protocol 3: Determination of Kinetic Parameters
This protocol describes how to determine the mode of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.[19][20][21][22]
Procedure:
-
Perform the MAO-B inhibition assay as described in Protocol 2, but with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction velocity (V) at several substrate concentrations ([S]).
-
Plot the data as a Lineweaver-Burk plot (1/V versus 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
For competitive inhibition, calculate the Ki value from the secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration. The x-intercept of this plot is equal to -Ki.[22]
Mechanism of Action and Signaling Pathway
MAO-B is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This process also generates hydrogen peroxide (H2O2), a reactive oxygen species that can induce oxidative stress and contribute to neuronal damage.[2]
The this compound-based inhibitors act by competitively binding to the active site of MAO-B, thereby preventing the metabolism of dopamine.[2] This leads to an increase in dopamine levels in the presynaptic neuron and the synaptic cleft, which enhances dopaminergic neurotransmission and helps to alleviate the motor symptoms of Parkinson's disease.[2] The reduction in H2O2 production also contributes to the neuroprotective effects of these inhibitors.[5]
Caption: Inhibition of MAO-B by pyridazinone derivatives blocks dopamine metabolism.
References
- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3(2H)-Pyridazinone Synthesis from γ-Ketoacids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome common challenges in the synthesis of 3(2H)-pyridazinone from γ-ketoacids, aiming to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Question 1: I am experiencing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimizing your reaction is crucial.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature: The temperature at which the reaction is conducted plays a pivotal role. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or products.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and duration.[1]
-
Choice of Solvent: The solvent system can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used and can facilitate the reaction.[1]
-
Water Removal: The cyclization step produces water. In some instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]
-
pH of the Reaction Medium: The pH can influence the reactivity of the hydrazine. While the reaction is often carried out in neutral or slightly acidic conditions, the optimal pH may vary depending on the specific substrates.
Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a frequent obstacle. Understanding the potential side reactions is key to minimizing their formation.
Common Side Reactions:
-
Formation of Hydrazones as the Final Product: The reaction may stop at the intermediate hydrazone stage without subsequent cyclization.
-
Solution: Ensure adequate reaction time and temperature to promote the intramolecular cyclization. The use of a protic solvent can also facilitate this step.
-
-
Formation of Dimers or Polymers: Piperazine, if used as the hydrazine source, has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted pyridazine byproduct where two pyridazine rings are linked by one piperazine molecule.[2]
-
Solution: Use a molar excess of piperazine relative to the γ-ketoacid to favor the formation of the monosubstituted product.[2]
-
-
Ring Opening or Degradation: Harsh reaction conditions, such as high temperatures or extreme pH, can potentially lead to the degradation of the pyridazinone ring.[2]
-
Solution: Carefully control the reaction temperature and duration. Monitoring the reaction by TLC can help determine the optimal point to stop the reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from γ-ketoacids and hydrazine?
A1: The synthesis is a cyclocondensation reaction. Initially, the hydrazine reacts with the ketone carbonyl group of the γ-ketoacid to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto the carboxylic acid group, leading to cyclization and the elimination of a water molecule to form the stable six-membered dihydropyridazinone ring.
Q2: Which solvents are most commonly used for this synthesis?
A2: Protic solvents like ethanol and methanol are widely used as they can facilitate both the hydrazone formation and the subsequent cyclization.[3] Acetic acid is also a common choice, often acting as both a solvent and a catalyst.
Q3: Can I use hydrazine derivatives other than hydrazine hydrate?
A3: Yes, various hydrazine derivatives such as phenylhydrazine or substituted hydrazines can be used to synthesize N-substituted 3(2H)-pyridazinones.[3] The choice of hydrazine derivative will determine the substituent at the N-2 position of the pyridazinone ring.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are some common purification methods for 3(2H)-pyridazinones?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[4] If recrystallization is insufficient, column chromatography on silica gel is a common alternative for achieving high purity.
Data Presentation
Table 1: Reported Yields for the Synthesis of Various this compound Derivatives
| γ-Ketoacid/Ester | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl levulinate | Hydrazine hydrate | Ethanol | Reflux | 24 | - | [3] |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 4-6 | - | [1] |
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | Ethanol | Reflux | 4 | 58 | [4] |
| γ-keto ester with a heteroaryl at position α | Hydrazine | Ethanol | Reflux | - | 66-75 | |
| α-hydroxy γ-keto ester | Hydrazine dihydrochloride | Ethanol | Reflux | 18 | 71 | [3] |
| 4-oxobut-2-enoic acid derivative | Hydrazine or methyl hydrazine | - | - | - | 66-75 | |
| 3-substituted γ-keto acids | Hydrazine hydrate | - | - | - | 30-67 |
Note: Yields can vary significantly based on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one
This protocol is a general method for the cyclocondensation of a γ-ketoacid with hydrazine hydrate.
Materials:
Procedure:
-
Dissolve the γ-ketoacid in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate to the solution.[1]
-
Reflux the reaction mixture for 4-24 hours. The reaction progress should be monitored by TLC.[1][4]
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution and can be collected by filtration.[1][4]
-
Wash the collected solid with cold water and dry.
-
The crude product can be further purified by recrystallization from ethanol.[4]
Protocol 2: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol provides a specific example with reported yield.
Materials:
-
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol)
-
Hydrazine hydrate (55%) (0.015 mol, 0.85 mL)
-
Ethanol (30 mL)
Procedure:
-
Combine 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol in a round-bottom flask.[4]
-
Reflux the mixture for 4 hours.[4]
-
Cool the reaction mixture.[4]
-
Collect the resulting precipitate by filtration.[4]
-
Dry the solid and recrystallize from ethanol to obtain the pure product.[4] (Reported Yield: 58%)[4]
Mandatory Visualizations
References
common side reactions in the synthesis of pyridazinone derivatives and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
I. Core Synthesis of the Pyridazinone Ring
Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.[1]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
How to Avoid: Ensure sufficient reaction time and temperature to promote cyclization. Using a solvent that favors the cyclized product can also be beneficial. In some cases, acid catalysis can promote the dehydration step of cyclization.[2]
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]
-
How to Avoid: The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1] Steric hindrance and electronic effects of substituents on the dicarbonyl compound can also direct the reaction towards a single isomer. Separation of regioisomers can often be achieved by column chromatography or recrystallization by carefully selecting the solvent system.[3][4]
-
-
Over-alkylation: If using a substituted hydrazine (e.g., methylhydrazine) and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
How to Avoid: Use a stoichiometric amount of the alkylating agent and control the reaction temperature. Using a less reactive alkylating agent or a milder base can also help prevent over-alkylation.
-
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
How to Avoid: Use mild reaction conditions and avoid strong acids or oxidizing agents if the dihydropyridazinone is the desired product. If the aromatic pyridazinone is desired, a subsequent dehydrogenation step can be performed under controlled conditions.
-
-
N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
How to Avoid: Avoid excessive temperatures and the use of harsh redox reagents.
-
Common Side Reactions in Pyridazinone Synthesis
Caption: Common side reactions in pyridazinone synthesis.
Q3: I am trying to synthesize a substituted pyridazinone using an alkylhydrazine and am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]
II. Derivatization of the Pyridazinone Core
Q4: I am performing a halogenation on my pyridazinone, but I am getting a mixture of products or no reaction. What should I consider?
A4: Halogenation of pyridazinones can be complex, and the outcome depends on the reagent, substrate, and reaction conditions.
-
Regioselectivity: The position of halogenation is influenced by the electronic properties of the pyridazinone ring and the substituents present. Electron-donating groups can activate the ring towards electrophilic halogenation, while electron-withdrawing groups can deactivate it.
-
Side Reactions:
-
Over-halogenation: Using an excess of the halogenating agent can lead to the introduction of multiple halogen atoms.
-
Decomposition: Harsh halogenating agents or high temperatures can lead to the decomposition of the starting material or product.
-
-
Troubleshooting:
-
Choice of Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is a common and often milder alternative to Br₂. For chlorination, N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) can be used, with the latter often leading to the conversion of the pyridazinone carbonyl to a chloride.[5]
-
Reaction Conditions: Control the stoichiometry of the halogenating agent carefully. Running the reaction at a lower temperature may improve selectivity and reduce decomposition.
-
Catalyst: In some cases, a Lewis acid catalyst may be required to activate the halogenating agent.
-
Q5: My Suzuki-Miyaura cross-coupling reaction on a halopyridazinone is giving low yields and byproducts. How can I optimize this reaction?
A5: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing pyridazinones, but they are not without challenges.
-
Common Side Reactions:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored in the presence of oxygen.[6]
-
Hydrodehalogenation: The halogen atom on the pyridazinone is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources.[7]
-
Deboronation: The boronic acid can be hydrolyzed back to the corresponding arene.[8]
-
-
Troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often give better results for heteroaryl couplings.[7]
-
Base: The base plays a critical role in the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the rate of competing side reactions.
-
Solvent: Anhydrous and degassed solvents are essential to minimize hydrodehalogenation and homocoupling. Common solvents include toluene, dioxane, and DMF.
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and to minimize oxygen-induced homocoupling.[6]
-
Q6: I am struggling with a Buchwald-Hartwig amination on a chloropyridazinone. What are the key parameters to control?
A6: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but coupling with less reactive chloro-heterocycles can be challenging.
-
Common Issues:
-
Troubleshooting:
-
Catalyst System: Use a highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[7]
-
Temperature: Higher reaction temperatures are typically needed to facilitate the oxidative addition of the C-Cl bond.[7]
-
Anhydrous and Inert Conditions: Strict exclusion of water and oxygen is crucial for a successful reaction.[7]
-
Data Presentation
Table 1: Synthesis of Pyridazinone Derivatives - Reaction Conditions and Yields [1]
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Ethanol, reflux, 4-6h | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85-92 | [9] |
| Phenyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 43 | [10] |
| Tolyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Tolyl-substituted 5,6-fused ring pyridazine | 51 | [1] |
| 4-Aryl-4-oxo-but-2-enoic acid and Indole, then Hydrazine Hydrate | 1. Toluene, reflux; 2. Ethanol, reflux | 6-Aryl-4-(indol-3-yl)-4,5-dihydropyridazin-3(2H)-one | 70-85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Protocol 2: Two-Step Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones [2]
-
Step A: Synthesis of the Hydrazide Intermediate
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]
-
Add hydrazine hydrate dropwise while stirring.[2]
-
Continue stirring at room temperature for a specified time (typically 1-4 hours) until the furanone is consumed (monitored by TLC).[2]
-
The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.[2]
-
-
Step B: Cyclization to the Pyridazinone
-
Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).[2]
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[2]
-
Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.[2]
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.
-
Mandatory Visualization
Experimental Workflow for Pyridazinone Synthesis and Purification
Caption: A generalized experimental workflow for pyridazinone synthesis.
VEGFR-2 Signaling Pathway
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
optimizing reaction conditions for the cyclization of pyridazinones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyridazinone derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during pyridazinone synthesis in a question-and-answer format.
Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I optimize the reaction?
A1: Low yields are a common challenge in pyridazinone synthesis. A systematic approach to troubleshooting and optimization is crucial. Key factors to consider include:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, or other precursors, as well as the hydrazine derivatives.[1] Impurities can lead to undesirable side reactions and hinder the cyclization process. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: Temperature plays a critical role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical parameter. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization reaction produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]
Below is a troubleshooting workflow to address low yields:
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing them. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.
Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid and Hydrazine Hydrate
| Entry | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethanol | 4-6 | Reflux | 85 | [1] |
| 2 | Acetic Acid | 2-3 | Reflux | 90 | [1] |
| 3 | Toluene (with Dean-Stark) | 8-10 | Reflux | 88 | [1] |
Table 2: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones
| Starting Furanone | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Benzylidene-5-phenyl-2(3H)-furanone | Hydrazine hydrate, Ethanol, Reflux, 6h | 4-Benzylidene-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 92 | [2] |
| 3-Methylene-5-phenyl-2(3H)-furanone | Hydrazine hydrate, Acetic Acid, Reflux, 4h | 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis from β-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.[2]
Protocol 2: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones
This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[2]
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate
-
Absolute Ethanol
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.[2]
Visualizations
General Reaction Scheme for Pyridazinone Synthesis from 2(3H)-Furanones
The general transformation involves a two-step one-pot synthesis. The first step is the nucleophilic attack of hydrazine on the carbonyl group of the 2(3H)-furanone ring, leading to the formation of an open-chain hydrazide derivative. The second step is an intramolecular cyclization, often promoted by heat or acid catalysis, which results in the formation of the pyridazinone ring with the elimination of a water molecule.[2]
References
Technical Support Center: Purification of Substituted 3(2H)-Pyridazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 3(2H)-pyridazinones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: Low recovery or yield after recrystallization.
-
Possible Cause 1: The compound is too soluble in the chosen recrystallization solvent. If the compound remains dissolved even after cooling, the solvent is not suitable for recrystallization.
-
Solution: Select a solvent in which the pyridazinone derivative has high solubility at elevated temperatures but low solubility at room temperature or below. Refer to the solubility data in Table 1. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective. Add the poor solvent dropwise to the hot, dissolved sample until it becomes slightly cloudy, then allow it to cool slowly.
-
-
Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of very fine crystals or an oil, which are difficult to filter and may trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Covering the flask with glass wool can help to slow down the cooling process.
-
-
Possible Cause 3: Insufficient amount of compound for the volume of solvent used. If the solution is too dilute, the compound may not reach its saturation point upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and promotes crystallization upon cooling.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent. If the compound melts in the hot solvent, it may not crystallize upon cooling.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: Presence of impurities. Impurities can interfere with the crystal lattice formation, causing the compound to separate as an oil.
-
Solution: Attempt to purify the crude product using another method, such as flash column chromatography, before recrystallization. Alternatively, try redissolving the oil in a small amount of a good solvent and adding a poor solvent to induce crystallization.
-
Problem 3: Streaking or poor separation during thin-layer chromatography (TLC) or column chromatography.
-
Possible Cause 1: The compound is highly polar. Highly polar compounds can interact strongly with the silica gel, leading to streaking.
-
Solution: Use a more polar solvent system. For example, adding a small amount of methanol or acetic acid to the mobile phase can improve the separation. For particularly problematic compounds, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Possible Cause 2: The sample is overloaded on the TLC plate or column.
-
Solution: Apply a smaller, more concentrated spot on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
-
Possible Cause 3: The compound is not fully dissolved in the loading solvent.
-
Solution: Ensure the compound is completely dissolved before applying it to the TLC plate or loading it onto the column. If the compound has poor solubility in the mobile phase, it can be dissolved in a stronger, more polar solvent for loading, but use the minimum amount necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of substituted 3(2H)-pyridazinones?
A1: Common impurities often include unreacted starting materials, such as the corresponding γ-keto acid or hydrazine derivative, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: How can I remove baseline impurities that co-elute with my product during column chromatography?
A2: If baseline impurities are present, consider re-purifying the material using a different chromatographic technique. For example, if normal-phase chromatography was used, reverse-phase chromatography might provide better separation. Alternatively, recrystallization or trituration may be effective in removing these impurities.[1]
Q3: My purified pyridazinone derivative has poor aqueous solubility. How can this be addressed for biological assays?
A3: Poor water solubility is a known challenge with some pyridazinone derivatives.[2] For in vitro assays, consider dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it with the aqueous assay buffer.[3] Be sure to include a vehicle control in your experiment. For in vivo studies, formulation strategies such as the use of co-solvents or cyclodextrins may be necessary.
Q4: What is a suitable general-purpose solvent system for flash chromatography of substituted 3(2H)-pyridazinones?
A4: A common starting point for flash chromatography of many organic compounds, including pyridazinones, is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[1][4] The polarity of the solvent system can be adjusted based on the polarity of your specific compound, as determined by TLC analysis. For more polar pyridazinones, a system of methylene chloride and methanol may be more effective.[5]
Data Presentation
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [2][3][6]
| Solvent | Mole Fraction Solubility (x_e) at 298.2 K | Mole Fraction Solubility (x_e) at 318.2 K |
| Water | 1.26 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | 3.15 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.21 x 10⁻³ | 8.22 x 10⁻³ |
| Isopropyl Alcohol (IPA) | 9.87 x 10⁻³ | 1.44 x 10⁻² |
| 1-Butanol | 1.54 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.62 x 10⁻² | 2.18 x 10⁻² |
| Ethylene Glycol (EG) | 8.11 x 10⁻³ | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.02 x 10⁻² | 1.50 x 10⁻² |
| Ethyl Acetate (EA) | 5.23 x 10⁻² | 8.81 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 3.11 x 10⁻¹ | 4.12 x 10⁻¹ |
| Transcutol® | 2.54 x 10⁻¹ | 3.46 x 10⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 3.89 x 10⁻¹ | 4.73 x 10⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Substituted 3(2H)-Pyridazinone
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyridazinones include ethanol, dioxane, and aqueous ethanol.[7][8]
-
Dissolution: Place the crude pyridazinone derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification of a Substituted this compound by Flash Column Chromatography
-
TLC Analysis: Determine the appropriate solvent system for separation by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). The ideal solvent system will give the desired product an R_f value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a glass column with a stopcock and a small plug of cotton or glass wool at the bottom. Add a layer of sand, then fill the column with silica gel slurried in the chosen mobile phase. Allow the silica gel to settle, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude pyridazinone derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyridazinone derivative.
Mandatory Visualization
Caption: General purification workflow for substituted 3(2H)-pyridazinones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yield in palladium-catalyzed cross-coupling of halopyridazinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions of halopyridazinones.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halopyridazinones in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halopyridazinones generally follows the trend of other haloheterocycles, which is I > Br > Cl.[1] Chloropyridazinones are often the most challenging substrates due to the strength of the C-Cl bond, requiring more active catalyst systems to achieve good yields.[1][2]
Q2: How do the nitrogen atoms in the pyridazinone ring affect the catalytic cycle?
A2: The nitrogen atoms in the pyridazinone ring are Lewis basic and can coordinate to the palladium center.[1][3] This coordination can inhibit the catalyst by competing with the desired reactants for binding sites, potentially slowing down or stalling the reaction.[1] The use of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this inhibitory effect.[3]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include homocoupling of the boronic acid (in Suzuki-Miyaura coupling), protodeboronation of the boronic acid, and hydrodehalogenation of the halopyridazinone.[4][5] Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.[5] Protodeboronation can be an issue with heteroaryl boronic acids, especially in the presence of water.[5]
Q4: Can I run these reactions open to the air?
A4: It is strongly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and low yields.[5][7] Thoroughly degassing all solvents and reagents is a critical step.[5][6]
Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?
A5: Poor solubility of reagents can lead to slow or incomplete reactions.[8] You can try screening different solvents or solvent mixtures.[8][9] For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent like dioxane or an alcohol might improve solubility.[10] In some cases, gentle heating can also help, but be mindful of potential catalyst decomposition at higher temperatures.[11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with halopyridazinones, organized in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: My reaction shows very little or no formation of the desired product, and I recover most of my starting halopyridazinone. What are the likely causes and how can I fix this?
Answer: Low to no conversion is a common issue that can often be traced back to the activity of the catalyst or the reactivity of the substrates. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst System: The choice of palladium source and ligand is critical, especially for less reactive chloropyridazinones.[1][6]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][12] These ligands can promote the challenging oxidative addition step and stabilize the catalyst.[3] Consider using a pre-formed, air-stable Pd(II) precatalyst, which can ensure the efficient generation of the active Pd(0) species in situ.[7][13] Increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can also improve yields for difficult substrates.[14]
-
-
Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced to the active Pd(0) species.[7] If this activation is inefficient, the concentration of the active catalyst will be too low.[7]
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways.
-
Oxidative Deactivation: Trace amounts of oxygen can oxidize Pd(0) to inactive Pd(II).[7] Ensure all reagents, solvents, and the reaction vessel are rigorously degassed.[5][6]
-
Formation of Palladium Black: Precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[7] This can be caused by high temperatures, high catalyst concentrations, or an improper ligand-to-metal ratio.[7][11]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[7]
-
-
Low Substrate Reactivity: As mentioned, chloropyridazinones are less reactive than their bromo or iodo counterparts.[1]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[2][16]
-
Solution: Screen different bases. For challenging Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[16] The choice of base may need to be optimized for your specific substrate.
-
Problem 2: Significant Byproduct Formation
Question: My reaction is consuming the starting material, but I am getting a complex mixture of products or a major byproduct instead of my desired product. How can I improve the selectivity?
Answer: The formation of byproducts suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Potential Causes and Solutions:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction leads to the formation of a biaryl byproduct from the boronic acid. It is often caused by the presence of oxygen or Pd(II) species.[4][5]
-
Protodeboronation of Boronic Acid (Suzuki-Miyaura): This involves the cleavage of the C-B bond, typically by water, replacing the boronic acid group with a hydrogen atom.[5]
-
Hydrodehalogenation: The starting halopyridazinone is reduced, replacing the halogen with a hydrogen atom. This can be a significant side reaction with very active catalysts.[4]
-
Solution: This side reaction can be difficult to eliminate completely. Adjusting the catalyst system, ligand, or solvent may help to favor the cross-coupling pathway. Sometimes, lowering the reaction temperature can reduce the rate of hydrodehalogenation relative to the desired reaction.[15]
-
-
Competitive Coupling with the Base (Buchwald-Hartwig): In some cases, if the base is an alkoxide, it can compete with the amine nucleophile, leading to the formation of an ether byproduct.[15]
-
Solution: This is less common with modern, sterically hindered ligands that favor C-N bond formation. However, if this is suspected, screening other non-nucleophilic bases is recommended.
-
Data Presentation: Ligand and Base Screening for a Model Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a generic 6-chloro-pyridazinone with phenylboronic acid under various conditions to illustrate the impact of ligand and base selection.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 72 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 5 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 81 |
| 6 | G3-SPhos (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 90 |
Yields are representative and can vary significantly based on the specific pyridazinone and boronic acid used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halopyridazinone
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridazinone with an arylboronic acid.[2][6][18]
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridazinone (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[6]
-
Inert Atmosphere Setup: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[2][6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., G3-SPhos, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous base is used, the degassed water portion is added subsequently. A typical reaction concentration is 0.1-0.5 M.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]
General Protocol for Buchwald-Hartwig Amination of a Halopyridazinone
This protocol provides a general starting point for the Buchwald-Hartwig amination of a halopyridazinone.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridazinone (1.0 equiv) and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
-
Inert Atmosphere Setup: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent and Amine Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv).
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
strategies to control regioselectivity in the synthesis of pyridazinone derivatives
Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity during pyridazinone synthesis?
A1: The primary challenges in controlling regioselectivity arise in two key stages of pyridazinone synthesis:
-
Initial Ring Formation: When using unsymmetrical 1,4-dicarbonyl compounds (or their synthetic equivalents like γ-ketoacids) and a substituted hydrazine, the initial condensation can occur at two different carbonyl groups, leading to the formation of two distinct regioisomers. The relative reactivity of the carbonyl groups, influenced by steric and electronic factors, dictates the outcome.
-
N-Alkylation/Arylation: The pyridazinone ring possesses two nitrogen atoms (N1 and N2) that can be alkylated or arylated. Direct alkylation often results in a mixture of N1 and N2 substituted products, making the selective synthesis of a single isomer challenging.[1][2][3][4]
Q2: What are the key factors that influence regioselectivity in these reactions?
A2: Several factors critically influence the regiochemical outcome of pyridazinone synthesis:
-
Steric Hindrance: Bulky substituents near one of the reactive sites (a carbonyl group or a nitrogen atom) will hinder the approach of the reagent, thereby favoring reaction at the less sterically encumbered position.[1]
-
Electronic Effects: The electronic nature of substituents on the precursors plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron density on the nitrogen atoms of the pyridazinone ring, influenced by substituents, will affect the site of alkylation.
-
Reaction Conditions: The choice of solvent, temperature, base, and catalyst can significantly impact regioselectivity. For instance, the polarity of the solvent can influence the tautomeric equilibrium of the pyridazinone and the nature of the transition state. The choice of base can affect the relative nucleophilicity of the two nitrogen atoms during N-alkylation.[2][3][4][5]
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyridazinone derivatives.
Regioselectivity in Ring Formation
Problem: My reaction of an unsymmetrical γ-ketoacid with a substituted hydrazine is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
Solution:
To enhance the regioselectivity in the cyclocondensation reaction, consider the following strategies:
-
Exploit Steric Hindrance: If your γ-ketoacid has substituents that create significant steric bulk around one of the carbonyl groups, the incoming hydrazine will preferentially attack the less hindered carbonyl.
-
Modulate Electronic Effects: The presence of strong electron-withdrawing or electron-donating groups can differentiate the reactivity of the two carbonyl groups. An electron-withdrawing group will activate the adjacent carbonyl towards nucleophilic attack.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may increase the selectivity by favoring the pathway with the lower activation energy.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps that may be crucial for selectivity.[6]
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.
-
Regioselectivity in N-Alkylation
Problem: My N-alkylation of a 3-substituted pyridazinone is yielding a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1-substituted product?
Solution:
Achieving high selectivity for N1-alkylation often requires careful control of the reaction conditions to favor the thermodynamically more stable product.
-
Choice of Base and Solvent: This is often the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1-alkylation for many substituted pyridazinones.[4] In contrast, using bases like potassium carbonate in polar aprotic solvents like DMF or DMSO may lead to mixtures or favor the N2 isomer.[2][3]
-
Nature of the Electrophile: The structure of the alkylating agent can influence the regioselectivity. While a systematic study on pyridazinones is limited, related heterocyclic systems show that the nature of the leaving group and the steric bulk of the electrophile can play a role.
-
Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically more stable isomer. Running the reaction at a slightly elevated temperature for a longer duration might allow for equilibration to the more stable N1-isomer, especially if the N2-alkylation is reversible under the reaction conditions.
Data Presentation
The following table summarizes the effect of reaction conditions on the regioselectivity of N-alkylation of a substituted indazole, a related heterocyclic system, which provides valuable insights applicable to pyridazinones.
| Entry | Base | Solvent | N1:N2 Ratio | Total Yield (%) |
| 1 | Cs₂CO₃ | DMF | 1.5:1 | 95 |
| 2 | K₂CO₃ | DMF | 1.5:1 | 75 |
| 3 | NaH | THF | >99:1 | 98 |
| 4 | K₂CO₃ | MeCN | 2.8:1 | 80 |
| 5 | DBU | MeCN | 3.6:1 | 65 |
Data adapted from a study on a substituted indazole, demonstrating principles applicable to pyridazinone N-alkylation.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from the corresponding β-aroylpropionic acids and hydrazine hydrate, where the regioselectivity is determined by the initial structure of the ketoacid.
Materials:
-
β-Aroylpropionic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the β-aroylpropionic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the precipitate by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Regioselective N1-Alkylation of a 3-Substituted Pyridazinone
This protocol provides a method for the highly regioselective N1-alkylation of a pyridazinone derivative using sodium hydride in THF.
Materials:
-
3-Substituted pyridazinone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., n-pentyl bromide, 1.1 eq)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted pyridazinone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyridazinone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing regioselectivity in pyridazinone ring formation.
Caption: Experimental workflow for regioselective N-alkylation of pyridazinones.
References
- 1. Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition during the synthesis of 3(2H)-pyridazinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decomposition during the synthesis of 3(2H)-pyridazinone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in my this compound synthesis. What are the common causes and how can I improve the outcome?
Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help optimize your reaction for a better yield.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your γ-ketoacid or hydrazine starting materials can lead to undesirable side reactions that compete with the formation of the desired pyridazinone product.
-
Recommendation: Ensure the purity of your reagents. It is advisable to use freshly purified starting materials for optimal results.
-
-
Reaction Temperature: The temperature at which the reaction is conducted is critical. Excessively high temperatures can lead to the decomposition of both reactants and the this compound product, while temperatures that are too low may result in an incomplete reaction.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific substrates.[1]
-
-
Choice of Solvent: The solvent system can significantly influence the reaction rate and yield.[1]
-
Recommendation: Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.[1] Experiment with different solvents to find the most suitable one for your synthesis.
-
-
pH of the Reaction Medium: The pH of the reaction can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine.
-
Recommendation: An acidic medium can catalyze the dehydration step of the cyclization. However, strongly acidic conditions may promote side reactions.[1] Careful control and optimization of the pH are recommended.
-
-
Incomplete Water Removal: The cyclization step to form the pyridazinone ring involves the elimination of water. If water is not effectively removed, the equilibrium of the reaction may not favor product formation.[1]
-
Recommendation: Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed, which can drive the reaction towards the desired product and improve the yield.[1]
-
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions and how can I minimize them?
The formation of side products is a common issue that can complicate purification and reduce the yield of this compound. Understanding these potential side reactions is key to preventing their formation.
Common Side Reactions:
-
Hydrazone Formation: The initial reaction between the carbonyl group of the γ-ketoacid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]
-
Prevention: Ensure that the reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization of the hydrazone intermediate.
-
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds as starting materials, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]
-
Prevention: The regioselectivity can often be controlled by adjusting the reaction conditions or by using specific catalysts. A systematic screening of conditions may be necessary to favor the formation of the desired isomer.
-
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can undergo cleavage, leading to a complex mixture of degradation products.[1]
-
Prevention: Avoid extreme temperatures and the use of harsh reagents that are incompatible with the pyridazinone ring.
-
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of pyridazinone derivatives, based on literature data.
Table 1: Effect of Solvent on the Yield of 6-substituted-4,5-dihydropyridazin-3(2H)-ones
| Starting Material (γ-keto acid) | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | 4-6 | High (not specified) | [1] |
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Ethanol | 4 | 58 | [2] |
| 3-(Aroyl)-propionic acid | Hydrazine hydrate | Ethanol | Not specified | Not specified | [3] |
Table 2: Effect of Reaction Temperature and Catalyst on Yield
| Starting Material | Reagents | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |
| 4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine, Glacial Acetic Acid | Reflux | 60-70 | 76 | [2] |
| 2-fluoroanisole, succinic anhydride | Aluminium chloride, Carbon disulfide | Reflux | 40-50 | 78 | [2] |
| 6-substituted-3(2H)-pyridazinones, ethyl 3-bromo-acetate | Potassium carbonate | Reflux (in Acetone) | Not specified | 69 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Protocol 2: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone [2]
-
Materials:
-
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (55%)
-
Ethanol
-
-
Procedure:
-
In a flask, combine 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture. The precipitate that forms is the desired product.
-
Collect the precipitate by filtration, dry it, and recrystallize from ethanol.
-
The reported yield for this procedure is 58%.
-
Visualizations
Diagram 1: General Synthesis Workflow for this compound
Caption: A flowchart illustrating the general synthetic workflow for this compound and key troubleshooting checkpoints.
Diagram 2: Reaction Mechanism of this compound Synthesis and Potential Side Reactions
Caption: The reaction mechanism for the synthesis of this compound, highlighting key intermediates and potential side reactions.
References
Technical Support Center: Purification of 3(2H)-Pyridazinone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3(2H)-pyridazinone derivatives by column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My polar this compound derivative isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I elute it?
Answer: This is a common issue with highly polar compounds. Standard solvent systems like ethyl acetate/hexane may not be strong enough.
-
Increase Solvent Polarity: Try more aggressive solvent systems. A common solution is to add methanol (MeOH) to your eluent. Start with a small percentage (1-5%) in dichloromethane (DCM) or ethyl acetate and gradually increase it.
-
Use a Basic Modifier: Pyridazinone derivatives can be basic and interact strongly with the acidic silica gel. Adding a small amount of a basic modifier to the mobile phase can disrupt this interaction. Prepare a stock solution of 10% ammonium hydroxide (NH₄OH) in methanol and add 1-10% of this stock to dichloromethane.[1][2]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), may be more effective.[1]
Question: My compound is streaking or tailing down the column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?
Answer: Tailing is often caused by the strong interaction of basic compounds with the acidic silanol groups on the surface of the silica gel.[2]
-
Deactivate the Silica Gel: The most common solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your eluent will cap the acidic sites on the silica, reducing strong adsorption and minimizing tailing.[3][4]
-
Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[1][2][4]
-
Optimize Loading: Overloading the column can also cause tailing. Ensure you are using an appropriate ratio of silica gel to your crude sample, typically ranging from 20:1 to 100:1 by weight.[5]
Question: I'm getting a very low yield after column chromatography. Where could my product have gone?
Answer: Several factors could contribute to low yield.
-
Strong Adsorption: Your compound may be irreversibly adsorbed to the silica gel. This can happen if the compound is very polar or unstable on silica. Using a more polar solvent system or adding a modifier like triethylamine can help elute the compound.[3]
-
Compound Decomposition: The acidic nature of silica gel can cause acid-sensitive compounds to decompose during purification.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.
-
Elution in Solvent Front: Very nonpolar compounds might elute immediately with the solvent front. Always check the first few fractions collected.[1]
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a range of fractions where you expect your compound to be and re-analyzing them.[1][6]
Question: My compound precipitated in the column or tubing during the run, blocking the flow. How can I prevent this?
Answer: Precipitation occurs when the purified compound is not soluble in the mobile phase as it separates from the crude mixture.[6][7]
-
Dry Loading: This is the most effective way to prevent precipitation. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7][8][9]
-
Use a Mobile Phase Modifier: Adding a co-solvent in which your final product is more soluble can help keep it in solution throughout the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a column chromatography method for a new this compound derivative?
A1: The first step is always to perform Thin Layer Chromatography (TLC) analysis. Use TLC to screen various solvent systems to find one that provides good separation of your target compound from impurities. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[10]
Q2: What are the most common stationary and mobile phases for purifying this compound derivatives?
A2: Silica gel is the most widely used stationary phase.[5] Common mobile phases are binary mixtures of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (AcOEt) or acetone.[11][12] The ratio is adjusted to achieve the desired separation.
Q3: When should I use gradient elution instead of isocratic elution?
A3: Use gradient elution when your crude mixture contains compounds with a wide range of polarities. Starting with a low-polarity mobile phase and gradually increasing its polarity allows for the separation of less polar impurities first, followed by the elution of your more polar target compound, often resulting in better separation and sharper peaks.[3][9] Isocratic elution (using a constant solvent composition) is suitable for simpler separations where the Rf values of the components are already well-separated.
Q4: What is "dry loading" and when is it recommended?
A4: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another sorbent) before adding it to the column.[8] This method is highly recommended when your compound has poor solubility in the initial, non-polar mobile phase, as it prevents precipitation and often leads to better separation by ensuring the sample is introduced as a narrow, even band.[7]
Q5: How do I choose the right column size and amount of silica gel?
A5: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a weight ratio of silica gel to crude sample between 20:1 for easy separations and up to 100:1 or more for difficult separations.[5] The column diameter should be chosen to accommodate the required amount of silica, and the silica bed height should typically be around 15-20 cm.
Data Presentation
Table 1: Common Stationary Phases for Pyridazinone Purification
| Stationary Phase | Acidity | Primary Use Case |
| Silica Gel | Acidic | General purpose, most common for a wide range of polarities.[5] |
| Alumina | Basic, Neutral, or Acidic | Excellent for purifying basic compounds (using basic or neutral alumina) to avoid tailing.[1][4] |
| Reversed-Phase Silica (C18) | N/A | For very polar, water-soluble compounds that do not retain on normal-phase silica.[1] |
| Florisil® | Weakly Acidic | An alternative to silica for some acid-sensitive compounds.[1] |
Table 2: Example Mobile Phase Systems for this compound Derivatives
| Mobile Phase Composition | Application Notes | Reference |
| Ethyl Acetate / Hexane (e.g., 1:5 to 1:3 v/v) | A standard system for many pyridazinone derivatives of moderate polarity. | [11] |
| Acetone / Hexane (e.g., 3:2 v/v) | Acetone provides higher polarity than ethyl acetate for more polar compounds. | [12] |
| Dichloromethane / Methanol / NH₄OH | For highly polar and basic derivatives that exhibit strong retention or tailing on silica gel. | [1][2] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Solvent System Selection: Use TLC to identify a solvent system that gives your target compound an Rf of 0.2-0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4] Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude sample in the minimum amount of a suitable solvent (ideally the mobile phase).[8]
-
Carefully pipette the sample solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica. Add a small protective layer of sand on top.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the polar solvent.[9]
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by spotting fractions on a TLC plate.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[4]
-
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
-
Identify a solvent system containing 1-3% triethylamine that provides an appropriate Rf for your compound.[9]
-
Pack the column with silica gel using this solvent system as described above.
-
Flush the column with at least one column volume of this solvent mixture to ensure the entire silica bed is neutralized. Discard the eluent.[9]
-
You can now proceed with loading your sample and running the column using your desired mobile phase (with or without the triethylamine).
Visualizations
Caption: General workflow for purification by column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. arkat-usa.org [arkat-usa.org]
identifying and characterizing byproducts in pyridazinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in pyridazinone synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: My reaction is producing a low yield of the desired pyridazinone product. What are the common causes and how can I improve the yield?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is crucial. Excessively high temperatures can cause decomposition of reactants or products, while a temperature that is too low may lead to an incomplete reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?
A2: The formation of byproducts is a common challenge. Understanding these side reactions is key to minimizing their formation. Common byproducts include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I have isolated a byproduct that I suspect is the intermediate hydrazone. How can I confirm its structure?
A3: Spectroscopic methods are essential for confirming the structure of the hydrazone byproduct.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the hydrazone will show characteristic signals for the N-H protons, in addition to the signals for the rest of the molecule. The chemical shift of the N-H proton can vary and may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the C=N carbon of the hydrazone.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the hydrazone.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N double bond and the N-H stretch.
Q4: My synthesis using an unsymmetrical dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
A4: Controlling the regioselectivity in the synthesis of pyridazinones from unsymmetrical dicarbonyls can be achieved by carefully adjusting the reaction conditions:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group reacts preferentially with the hydrazine. A systematic study of the reaction at different pH values is recommended to find the optimal conditions for the desired regioisomer.
-
Solvent Effects: The polarity of the solvent can affect the reactivity of the two carbonyl groups differently. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) may help in favoring the formation of one regioisomer over the other.
-
Temperature Optimization: The reaction temperature can influence the relative rates of the two competing cyclization reactions. Lowering the temperature may increase the selectivity of the reaction.
Data Presentation
Table 1: Effect of Reaction Temperature on Hydrazone Byproduct Formation in the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Pyridazinone (%) | Yield of Hydrazone Byproduct (%) |
| 1 | 60 | 8 | 55 | 35 |
| 2 | 80 | 6 | 75 | 15 |
| 3 | 100 (Reflux in Ethanol) | 4 | 85 | 5 |
| 4 | 120 | 4 | 82 | 8 (decomposition observed) |
Note: This data is a representative example compiled from general observations in the literature and is intended for illustrative purposes.
Table 2: Influence of Solvent on Byproduct Formation in a Model Pyridazinone Synthesis
| Entry | Solvent | Reaction Time (h) | Yield of Desired Product (%) | Total Yield of Byproducts (%) |
| 1 | Ethanol | 6 | 82 | 18 |
| 2 | Acetic Acid | 4 | 88 | 12 |
| 3 | Toluene | 12 | 65 | 35 |
| 4 | Dimethylformamide (DMF) | 8 | 70 | 30 |
Note: This data is a representative example compiled from general observations in the literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: HPLC Method for the Analysis of Pyridazinone and Hydrazone Byproduct
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized depending on the specific pyridazinone and hydrazone.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both the pyridazinone and the hydrazone show significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of the pure pyridazinone and the isolated hydrazone byproduct of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the crude reaction mixture in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of the pyridazinone and the hydrazone byproduct in the sample using the calibration curves.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3(2H)-Pyridazinone for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3(2H)-pyridazinone for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound in our scaled-up reaction using maleic anhydride and hydrazine hydrate. What are the potential causes and how can we optimize the yield?
Answer:
Low yields during the scale-up of this compound synthesis are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure adequate reaction time. Gradually increasing the reaction temperature or the molar excess of hydrazine hydrate may also improve conversion.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a dimeric hydrazide.
-
Solution: Control the reaction temperature carefully. Adding the hydrazine hydrate solution portion-wise to the maleic anhydride solution can help to minimize localized high concentrations of the nucleophile, which can favor side reactions.
-
-
Product Degradation: The product might be degrading under the reaction or work-up conditions.
-
Solution: Analyze the reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions or a modified work-up procedure. For example, ensure the temperature during work-up and purification is kept to a minimum.
-
-
Sub-optimal pH: The pH of the reaction mixture can influence the reaction rate and the stability of the product.
-
Solution: While the reaction is typically run without explicit pH control, the acidity generated from maleic anhydride can be a factor. In some cases, the addition of a non-nucleophilic base in the final stages can help to neutralize the reaction mixture and stabilize the product.
-
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.
-
Solution: Optimize the work-up procedure. Ensure the pH is adjusted appropriately to maximize the precipitation of the product if it's isolated by filtration. For recrystallization, careful selection of the solvent system is crucial to maximize recovery.
-
Issue 2: Difficulty in Purifying this compound at Scale
Question: We are struggling with the purification of our crude this compound. Recrystallization is resulting in significant product loss, and column chromatography is proving to be inefficient at the multi-gram scale. What are our options?
Answer:
Purification is a critical step in providing high-quality material for preclinical studies, and challenges often arise during scale-up.
Troubleshooting Purification:
-
Recrystallization Challenges:
-
Poor Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures.
-
Solution: Conduct a thorough solvent screen using small amounts of crude material. Common solvents for the recrystallization of pyridazinone derivatives include ethanol, water, or mixtures thereof. For scaled-up processes, consider factors like solvent cost, safety, and ease of removal.
-
-
Oiling Out: The product may separate as an oil instead of crystals, which can be difficult to handle and purify.
-
Solution: "Oiling out" often occurs when the solution is cooled too quickly or when the concentration of the product is too high. Try cooling the solution more slowly with gentle stirring. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. Seeding the solution with a few crystals of pure product can also be effective.
-
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate.
-
Solution: A two-solvent recrystallization system can sometimes be more effective at rejecting impurities. Alternatively, a pre-purification step, such as a charcoal treatment to remove colored impurities, may be necessary.
-
-
-
Column Chromatography Inefficiencies:
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
-
Solution: Determine the optimal loading capacity for your chosen column size and stationary phase through small-scale trials. For larger scales, consider using a wider diameter column rather than a longer one to maintain good resolution.
-
-
Inappropriate Solvent System: An unsuitable mobile phase will result in poor separation.
-
Solution: Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. For preparative chromatography, a slightly less polar solvent system than the one used for analytical TLC is often beneficial to improve separation.
-
-
Product Precipitation on the Column: The product may precipitate on the column if its solubility in the mobile phase is low.
-
Solution: Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. If the product has low solubility in the mobile phase, consider using a stronger solvent for loading or modifying the mobile phase composition.
-
-
Frequently Asked Questions (FAQs)
Synthesis & Scale-Up
-
Q1: What is the most common and scalable method for synthesizing the this compound core?
-
A1: The most widely used and scalable method for the synthesis of the this compound core is the condensation reaction between a γ-ketoacid or a maleic anhydride derivative and hydrazine hydrate.[1] This method is generally robust and proceeds with readily available starting materials.
-
-
Q2: What are the main safety concerns when working with hydrazine hydrate on a large scale?
-
A2: Hydrazine hydrate is a toxic and potentially carcinogenic substance. It is also corrosive and can cause severe burns upon contact. When handling hydrazine hydrate, especially on a larger scale, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.
-
-
Q3: How can I monitor the progress of the reaction effectively during a scaled-up synthesis?
-
A3: For scaled-up reactions, it is essential to have a reliable method for monitoring reaction progress to determine the endpoint and avoid the formation of byproducts due to prolonged reaction times or excessive heating. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Samples can be taken from the reaction mixture at regular intervals and analyzed to track the consumption of starting materials and the formation of the product.
-
Purification
-
Q4: What are the key parameters to consider when selecting a solvent for the large-scale recrystallization of this compound?
-
A4: When selecting a solvent for large-scale recrystallization, several factors beyond just solubility should be considered:
-
Safety: Flammability, toxicity, and environmental impact of the solvent.
-
Cost and Availability: The solvent should be economically viable for the scale of the synthesis.
-
Boiling Point: A moderate boiling point is often ideal to allow for easy dissolution without requiring excessively high temperatures and to facilitate solvent removal during drying.
-
Crystal Form: The solvent can influence the crystal habit and polymorphic form of the final product, which can be critical for preclinical studies.
-
-
-
Q5: Are there alternatives to traditional silica gel column chromatography for purifying this compound at scale?
-
A5: Yes, for large-scale purification, alternatives to traditional silica gel chromatography are often considered to improve efficiency and reduce solvent consumption. These can include:
-
Flash Chromatography: Automated flash chromatography systems can handle larger quantities of material with better resolution and reproducibility compared to manual column chromatography.
-
Reverse-Phase Chromatography: If the compound and impurities have suitable polarity, reverse-phase chromatography (e.g., using C18-functionalized silica) can be a powerful purification technique.
-
Crystallization: As discussed in the troubleshooting section, optimizing the recrystallization process is often the most scalable and cost-effective purification method for solid compounds.
-
-
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride, Hydrazine Hydrate | Ethanol, Reflux | 75-85 | [1] |
| Levulinic Acid, Hydrazine Hydrate | Acetic Acid, Reflux | 60-70 | [1] |
| 3-Benzoylpropionic Acid, Hydrazine Hydrate | Ethanol, Reflux | 80-90 | [1] |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity (%) | Typical Recovery (%) | Notes |
| Recrystallization (Ethanol/Water) | >98 | 70-90 | Effective for removing most non-polar and some polar impurities. |
| Column Chromatography (Silica Gel) | >99 | 60-80 | Can achieve very high purity but may be less scalable and result in lower recovery. |
| Flash Chromatography (C18) | >99 | 75-95 | Often provides a good balance of high purity, good recovery, and scalability. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound from Maleic Anhydride
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with a solution of maleic anhydride (1.0 mol, 98.06 g) in 500 mL of ethanol.
-
Reaction: Begin stirring the solution and slowly add hydrazine hydrate (1.1 mol, 55.06 g of a 64% solution) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of Novel Pyridazinone Derivatives and Doxorubicin in Anticancer Activity
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, researchers have synthesized a novel series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. This guide provides a detailed comparison of the in vitro anticancer activity of these new compounds against the widely-used chemotherapeutic agent, doxorubicin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these novel pyridazinone derivatives.
Quantitative Comparison of Cytotoxicity
The anticancer potential of the novel pyridazinone derivatives (compounds 4a-4g ) and doxorubicin was evaluated across a panel of five human cancer cell lines: lung cancer (A-549), glioma (Hs-683), breast cancer (MCF-7), and melanoma (SK-MEL-28 and B16-F10). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.
| Compound | A-549 (Lung) IC50 (µM) | Hs-683 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) |
| 4a | >100 | >100 | >100 | >100 | >100 |
| 4b | >100 | >100 | >100 | >100 | >100 |
| 4c | >100 | >100 | >100 | >100 | >100 |
| 4d | >100 | >100 | >100 | >100 | >100 |
| 4e | 12.5 | 9.8 | 1.1 | 2.3 | 10.8 |
| 4f | 15.2 | 11.5 | 2.5 | 1.9 | 10.1 |
| 4g | >100 | >100 | >100 | >100 | >100 |
| Doxorubicin | >20[1] | N/A | 2.50[1] | 1.2* | ~0.282** |
Note on Doxorubicin IC50 values: *For SK-MEL-28, the IC50 is reported as 1.2 µM when grown on dermal equivalents. **For B16-F10, the IC30 value is reported as 0.282 µM. N/A: A specific IC50 value for doxorubicin in the Hs-683 cell line was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in determining the anticancer activity of the compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives or doxorubicin for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism of Action
To illustrate the potential mechanisms through which the novel pyridazinone derivatives exert their anticancer effects, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for evaluating the anticancer activity of pyridazinone derivatives.
Caption: Proposed mechanism of apoptosis induction by novel pyridazinone derivatives.
References
structure-activity relationship (SAR) studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives
A Comparative Guide to the Structure-Activity Relationship of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives
This guide provides a comparative analysis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, focusing on their structure-activity relationships (SAR) as cardiotonic and anticancer agents. The information is compiled from various studies to aid researchers and drug development professionals in understanding the therapeutic potential of this chemical scaffold.
Comparative Analysis of Biological Activities
The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core is a versatile scaffold that has been explored for various therapeutic applications. The primary biological activities associated with its derivatives are cardiotonic, phosphodiesterase (PDE) inhibitory, and anticancer effects.
Cardiotonic and Vasodilator Activity
Numerous derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their cardiotonic properties.[1][2][3][4] These compounds often exert their effects by inhibiting phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][6] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, resulting in positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in treating heart failure.[6][7]
SAR studies in this area have revealed several key insights:
-
Substituents on the Phenyl Ring at the 6-position: The nature and position of substituents on the 6-phenyl ring significantly influence cardiotonic activity. Electron-donating or electron-withdrawing groups can modulate the potency and efficacy of the compounds. For instance, certain benzamide substitutions have shown clear cardiotonic effects.[1]
-
Modifications on the Pyridazinone Ring: Alterations to the pyridazinone core, such as the introduction of a methyl group, can also impact biological activity.[1]
Anticancer Activity
More recently, pyridazinone-based derivatives have been investigated as potential anticancer agents.[8][9] Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as VEGFR-2.[8][9]
SAR studies for anticancer activity have highlighted the importance of specific structural features:
-
Diarylurea Moiety: The incorporation of a diarylurea moiety has been a successful strategy in designing pyridazinone-based anticancer agents, acting as surrogates for known kinase inhibitors like sorafenib.[8]
-
Substitution Pattern: The substitution pattern on the terminal phenyl ring of the diarylurea group plays a crucial role in determining the anticancer potency and selectivity.
Data Presentation: Comparative Tables
The following tables summarize the quantitative data from various studies, comparing the biological activities of different 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.
Table 1: Cardiotonic Activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives
| Compound ID | R1 | R2 | R3 | R4 | % Increase in Contractile Amplitude (Concentration) | Reference |
| 1c | H | CH₃ | H | 2,3-dichloro-benzamido | 45.6% (10⁻⁵ mol/L) | [1] |
| 1d | H | CH₃ | H | 4-amino-3-methyl-benzamido | 52.1% (10⁻⁵ mol/L) | [1] |
| 2a | H | H | H | 3-methyl-4-nitro-benzamido | 42.3% (10⁻⁵ mol/L) | [1] |
| 2d | H | H | H | 4-amino-3-methyl-benzamido | 55.8% (10⁻⁵ mol/L) | [1] |
| 5a | H | CH₃ | 4-amino | - | Most interesting compound with potential cardiotonic activity | [2][3][4] |
| Levosimendan | - | - | - | - | 38.2% (10⁻⁵ mol/L) | [1] |
Note: The core structure for compounds 1c, 1d, 2a, and 2d is a 6-(4-substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinone.
Table 2: Anticancer Activity of Pyridazinone-Based Diarylurea Derivatives (Inhibition of VEGFR-2)
| Compound ID | Ar | X | Y | Z | % Inhibition of VEGFR-2 (10 µM) |
| 8f | 4-chlorophenyl | H | H | H | 85 |
| 10l | 4-chlorophenyl | CH₃ | H | F | 92 |
| 17a | 4-chlorophenyl | H | Cl | H | 95 |
| Sorafenib | - | - | - | - | 98 |
Note: The core structure for these compounds is a diarylurea derivative based on a pyridazinone scaffold.[8]
Experimental Protocols
Evaluation of Cardiotonic Activity (Straub's Perfusion Method)
This method is widely used to assess the cardiotonic effects of compounds on an isolated heart.[1][4]
-
Heart Isolation: The animal is pithed, and the heart is carefully excised and mounted on a Straub-Fühner cannula.
-
Perfusion: The heart is perfused with Ringer's solution (for amphibians) or Tyrode's solution (for mammals) at a constant temperature and pressure. The solution is oxygenated with a mixture of 95% O₂ and 5% CO₂.
-
Drug Administration: After a stabilization period, the test compounds are added to the perfusion fluid at various concentrations.
-
Data Recording: The heart's contractile force and rate are recorded using a force-displacement transducer connected to a data acquisition system.
-
Analysis: The changes in contractile amplitude and heart rate are measured and compared to the baseline and a positive control (e.g., Levosimendan).[1]
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition of the kinase results in a reduced phosphorylation signal.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly-Glu, Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
-
Procedure:
-
The test compounds are pre-incubated with the VEGFR-2 enzyme in a microplate well.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (no inhibitor). The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is often determined.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of cardiotonic pyridazinone derivatives.
Experimental Workflow
Caption: Workflow for SAR studies of pyridazinone derivatives.
Logical Relationships
Caption: Logical relationships in the SAR of pyridazinones.
References
- 1. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Inflammatory Landscape: An In Vitro Comparison of Pyridazinone Compounds' Anti-inflammatory Activity
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in modulating inflammatory pathways. This guide provides an objective comparison of the in vitro anti-inflammatory performance of various pyridazinone compounds, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further development.
The chronic nature of many inflammatory diseases necessitates the discovery of new therapeutics with improved efficacy and safety profiles. Pyridazinone-based compounds have garnered considerable attention due to their diverse biological activities, including their ability to inhibit key mediators of inflammation. In vitro validation is a critical first step in the drug discovery pipeline, offering insights into a compound's mechanism of action and potency before advancing to more complex in vivo models.
This guide focuses on the in vitro validation of pyridazinone compounds, detailing their effects on crucial inflammatory markers such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO). Furthermore, we will explore the underlying signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often targeted by these compounds.
Comparative Efficacy of Pyridazinone Derivatives
The anti-inflammatory potential of pyridazinone derivatives is often evaluated by their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. The following tables summarize the in vitro activity of a selection of pyridazinone compounds from various studies, providing a comparative perspective on their potency.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5a | >100 | 0.77 | >129.87 | [1] |
| Compound 5f | >100 | 1.89 | >52.91 | [1] |
| Compound 5f (Pyrazole-pyridazine hybrid) | 14.32 | 1.50 | 9.55 | [2] |
| Compound 6e (Pyrazole-pyridazine hybrid) | 22.84 | 2.51 | 9.10 | [2] |
| Compound 6f (Pyrazole-pyridazine hybrid) | 9.56 | 1.15 | 8.31 | [2] |
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 | [2] |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Pyridazinone Derivatives in LPS-stimulated RAW264.7 Macrophages
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Reference |
| Compound 5a | 87 | 76 | 35.7 | [1] |
| Compound 5f | 35 | 32 | 20 | [1] |
| Compound 5f (Pyrazole-pyridazine hybrid) | High | High | High | [2] |
| Compound 6f (Pyrazole-pyridazine hybrid) | High | High | High | [2] |
| Celecoxib (Reference) | 67 | 81 | - | [1] |
Inhibition percentages are typically measured at a specific concentration of the compound and reflect the reduction in the production of the inflammatory mediator compared to a control group stimulated with Lipopolysaccharide (LPS).
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many pyridazinone compounds are mediated through the modulation of critical intracellular signaling pathways. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Protocols
To ensure the reproducibility and validity of in vitro anti-inflammatory studies, detailed and standardized protocols are essential. The following are methodologies for key experiments cited in the evaluation of pyridazinone compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxicity of the pyridazinone compounds and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Methodology:
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone compounds for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibition of NO production by pyridazinone compounds in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with non-toxic concentrations of pyridazinone compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Caption: Experimental workflow for the Griess assay to measure nitric oxide production.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the inhibitory effect of pyridazinone compounds on the production of TNF-α and IL-6.
Methodology:
-
Cell Culture and Treatment: Culture RAW264.7 cells and treat them with pyridazinone compounds followed by LPS stimulation, as described for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparison with a standard curve generated with recombinant cytokines.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of pyridazinone compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. Prepare various concentrations of the pyridazinone compounds.
-
Reaction Initiation: In a 96-well plate, add the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured colorimetrically or fluorometrically according to the kit's protocol.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Conclusion
The in vitro data presented in this guide highlight the potential of pyridazinone derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. The comparative analysis reveals that specific structural modifications on the pyridazinone core can lead to potent and selective inhibitors of key inflammatory mediators. The detailed experimental protocols provided herein serve as a valuable resource for researchers to conduct their own in vitro validation studies, ensuring consistency and comparability of results. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Efficacy of Different Pyridazinone Analogues
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone derivatives represent a versatile class of herbicides with diverse mechanisms of action, making them a subject of ongoing research and development in the agrochemical industry. This guide provides a comparative analysis of the herbicidal efficacy of different pyridazinone analogues, categorized by their primary mode of action. The information presented herein is supported by experimental data and detailed methodologies to aid in research and development efforts.
Overview of Pyridazinone Herbicides
Pyridazinone-based herbicides are a significant class of compounds used for selective weed control in various crops. Their efficacy stems from their ability to inhibit essential biochemical pathways in susceptible plants, leading to growth inhibition and eventual death. The primary mechanisms of action for herbicidal pyridazinone analogues include the inhibition of Photosystem II (PSII), Acetyl-CoA Carboxylase (ACCase), and Protoporphyrinogen Oxidase (PPO). The specific substitutions on the pyridazinone ring and associated phenyl groups largely determine the target enzyme and the overall herbicidal activity and weed spectrum.
Photosystem II (PSII) Inhibitors
Pyridazinone analogues that inhibit Photosystem II are among the earliest developed herbicides of this class. They act by blocking the electron transport chain in chloroplasts, a critical process for photosynthesis. This disruption leads to the production of reactive oxygen species, causing rapid cellular damage.
Quantitative Efficacy Data
The following table summarizes the herbicidal efficacy of representative PSII-inhibiting pyridazinone analogues. Direct comparative data in the form of GR50 values is often not available in single studies, hence the data is presented as reported in the respective literature.
| Compound/Analogue | Target Weed(s) | Efficacy Metric | Reported Efficacy | Reference(s) |
| Pyrazon (Chloridazon) | Broadleaf weeds | % Control | 80-100% control of various broadleaf weeds at 2.7 kg/ha . | [1] |
| Bentazon | Broadleaf weeds | % Control | Effective post-emergence control of a range of broadleaf weeds. | [1] |
| Pyridate | Broadleaf weeds | % Control | Provides rapid and effective weed kill for various broadleaf species. | [1] |
| 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone | Barley (Hordeum vulgare) | Inhibition | Inhibits the Hill reaction and photosynthesis. |
Note: Efficacy can be influenced by weed species, growth stage, application rate, and environmental conditions.
Signaling Pathway
Acetyl-CoA Carboxylase (ACCase) Inhibitors
A newer class of pyridazinone analogues functions by inhibiting the ACCase enzyme, which is crucial for fatty acid biosynthesis in grasses. This mode of action provides excellent selectivity for controlling grass weeds in broadleaf crops.
Quantitative Efficacy Data
The following table presents available data on the herbicidal efficacy of ACCase-inhibiting pyridazinone analogues.
| Compound/Analogue Class | Target Weed(s) | Efficacy Metric | Reported Efficacy | Reference(s) |
| Phenyl-substituted cyclic keto-enols with pyridazinone moiety | Grass and broadleaf weeds | % Inhibition | High herbicidal efficacy against various grass and broadleaf weeds. | |
| Aryl-CKE derivatives with pyridazinone moiety | Blackgrass (Alopecurus myosuroides) | Enzyme Inhibition | Primarily attributed to ACCase inhibition in grassy weeds. | [2] |
Signaling Pathway
Protoporphyrinogen Oxidase (PPO) Inhibitors
Pyridazinone analogues that inhibit PPO are a more recent development. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen, causing rapid membrane damage.
Quantitative Efficacy Data
The following table summarizes the herbicidal efficacy of PPO-inhibiting pyridazinone analogues.
| Compound/Analogue | Target Weed(s) | Efficacy Metric | Reported Efficacy | Reference(s) |
| Biaryl-pyridazinone derivative (7m) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | % Inhibition | 90-100% inhibition at 37.5 g ai/ha. | |
| Pyridazinone-containing derivative (10ae) | Nicotiana tabacum PPO | Ki | 0.0338 µM | |
| Pyridazinone-containing derivative (10bh) | Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugax | % Inhibition | Highly effective at 150 g ai/ha (post-emergence). |
Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the herbicidal efficacy of pyridazinone analogues.
Whole-Plant Greenhouse Bioassay
This protocol is designed to determine the herbicidal efficacy (GR50 - the dose required for 50% growth reduction) of pyridazinone analogues on target weed species.[3][4]
1. Plant Material and Growth Conditions:
-
Procure certified seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
-
Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate watering).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.
2. Herbicide Application:
-
Prepare stock solutions of the pyridazinone analogues in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a predicted effective dose).
-
Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 true leaves) using a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Include a non-treated control and a commercial standard for comparison.
3. Data Collection and Analysis:
-
After a set period (e.g., 14-21 days after treatment), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Weigh the dry biomass and express it as a percentage of the non-treated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value.
Experimental Workflow
Conclusion
The herbicidal efficacy of pyridazinone analogues is highly dependent on their chemical structure, which dictates their mechanism of action. Analogues targeting PSII, ACCase, and PPO all demonstrate significant herbicidal activity, but their weed control spectrum and potency can vary considerably. This guide provides a framework for comparing these analogues and highlights the importance of standardized experimental protocols for generating robust and comparable data. Future research should focus on generating comprehensive datasets with standardized metrics like GR50 values across a range of weed species to facilitate more direct comparisons and accelerate the development of novel, effective, and selective pyridazinone-based herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Cardiotonic Effects of Novel 3(2H)-Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardiotonic performance of emerging 3(2H)-pyridazinone derivatives against established alternatives. The information is curated from preclinical studies to support researchers and drug development professionals in the evaluation of this promising class of cardiotonic agents.
Executive Summary
This compound derivatives have emerged as a significant class of compounds possessing positive inotropic and vasodilatory effects, making them potential candidates for the treatment of heart failure. Their primary mechanism of action often involves the selective inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE-III, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation. This guide summarizes the in vivo hemodynamic effects of several novel this compound derivatives and compares them with standard cardiotonic agents like milrinone, amrinone, and dobutamine.
Data Presentation: In Vivo Hemodynamic Effects
The following tables summarize the quantitative data on the in vivo cardiotonic effects of selected this compound derivatives compared to standard inotropic agents. The data is primarily derived from studies conducted in anesthetized dog models, a standard preclinical model for cardiovascular research.
Table 1: Comparative Potency of this compound Derivatives and Amrinone in Anesthetized Dogs
| Compound | Chemical Name | ED30 for dP/dtmax (µg/kg, i.v.) | Relative Potency (vs. Amrinone) |
| MCI-154 | 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride | 8.5 ± 1.9[1] | ~55x |
| Compound 5 | 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride | 4.4 ± 0.6[1] | ~107x |
| Amrinone | (a bipyridine derivative) | 471.9 ± 94.1[1] | 1x |
ED30 is the dose that produces a 30% increase in the maximal rate of left ventricular pressure rise (LV dP/dtmax), a key indicator of myocardial contractility.
Table 2: Hemodynamic Profile of Selected Cardiotonic Agents in In Vivo Dog Models
| Compound | Class | Primary Mechanism(s) of Action | Key Hemodynamic Effects (In Vivo) |
| MCI-154 | This compound | PDE-III Inhibition, Ca2+ Sensitization[2] | Potent positive inotropy, vasodilation.[1] |
| CI-914 (Imazodan) | 4,5-dihydro-3(2H)-pyridazinone | PDE-III Inhibition | Positive inotropy, vasodilation.[3][4] |
| Pimobendan | Benzimidazole-pyridazinone | PDE-III Inhibition, Ca2+ Sensitization | Positive inotropy, potent vasodilation.[3] |
| Milrinone | Bipyridine | PDE-III Inhibition | Positive inotropy, vasodilation.[5] |
| Dobutamine | β1-adrenergic agonist | β1-adrenoceptor stimulation | Potent positive inotropy, mild vasodilation. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of PDE-III Inhibitors
The primary mechanism of action for many this compound derivatives is the inhibition of phosphodiesterase III (PDE-III). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, resulting in a positive inotropic effect.
Caption: PDE-III Inhibition Signaling Pathway in Cardiomyocytes.
In Vivo Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo validation of the cardiotonic effects of new this compound derivatives in an anesthetized dog model.
Caption: In Vivo Hemodynamic Assessment Workflow.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo cardiotonic effects of novel compounds in an anesthetized dog model, synthesized from methodologies reported in the cited literature.
1. Animal Preparation and Anesthesia:
-
Healthy adult mongrel dogs of either sex are fasted overnight with free access to water.
-
Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., a combination of barbiturates and inhaled anesthetics).
-
The animal is intubated and ventilated with room air supplemented with oxygen to maintain normal blood gas levels.
-
Body temperature is monitored and maintained at approximately 37°C using a heating pad.
2. Surgical Instrumentation:
-
The right femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.
-
A thoracotomy is performed at the left fifth intercostal space to expose the heart.
-
A high-fidelity catheter-tip manometer is inserted into the left ventricle via the apex or a carotid artery for direct measurement of left ventricular pressure (LVP) and the calculation of its first derivative (dP/dt).
-
An electromagnetic or ultrasonic flow probe is placed around the ascending aorta to measure cardiac output (CO).
-
Leads are placed to record a standard limb lead II electrocardiogram (ECG) for heart rate (HR) determination.
3. Hemodynamic Measurements:
-
The following parameters are continuously monitored and recorded using a data acquisition system:
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Maximal rate of LVP rise (LV dP/dtmax)
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Cardiac Output (CO)
-
-
Derived parameters such as Stroke Volume (SV) and Total Peripheral Resistance (TPR) are calculated.
4. Experimental Procedure:
-
Following surgical instrumentation, the animal is allowed a stabilization period of at least 30 minutes.
-
Baseline hemodynamic parameters are recorded for a control period.
-
The test compound (this compound derivative) or a standard drug (e.g., milrinone, dobutamine) is administered intravenously (i.v.) as a bolus injection or a continuous infusion at escalating doses.
-
Hemodynamic parameters are continuously recorded throughout the drug administration period and for a specified time post-administration to assess the onset, magnitude, and duration of the cardiotonic effects.
5. Data Analysis:
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance of changes from baseline and between treatment groups is determined using appropriate statistical tests, such as a paired t-test or ANOVA.
-
Dose-response curves are constructed to determine parameters like the ED30 or ED50 for key hemodynamic variables.
Conclusion
The in vivo studies on this compound derivatives demonstrate their potential as potent cardiotonic agents, often exhibiting a favorable profile of positive inotropy combined with vasodilation. Compounds like MCI-154 and its analogs show significantly greater potency compared to older drugs like amrinone. The dual mechanism of PDE-III inhibition and, in some cases, calcium sensitization, as seen with pimobendan, offers a promising therapeutic approach for the management of heart failure.
This guide provides a comparative overview based on the available preclinical data. It is important to note that direct head-to-head comparative studies of a wide range of novel this compound derivatives under identical experimental conditions are limited. Further research in this area will be crucial for a more definitive ranking of these compounds and for the selection of the most promising candidates for clinical development. The experimental protocols and signaling pathway information provided herein should serve as a valuable resource for researchers designing and interpreting future in vivo studies in this field.
References
- 1. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of a new type III phosphodiesterase inhibitor (CI-914) for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of phosphodiesterase III inhibitor in patients with a large ventricular left-to-right shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Pyridazinone-Based PDE Inhibitors: A Comparative Efficacy Analysis
For Immediate Release
In the dynamic landscape of drug discovery, pyridazinone-based phosphodiesterase (PDE) inhibitors are emerging as a promising class of therapeutic agents, demonstrating competitive and, in some instances, superior efficacy compared to established drugs. This guide provides a comprehensive comparison of the performance of these novel inhibitors against existing medications, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a myriad of physiological processes.[1] Inhibition of these enzymes has led to successful treatments for a range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction.[2][3] Pyridazinone derivatives are now at the forefront of research, with studies revealing their potential for high potency and selectivity, particularly for PDE4 and PDE5.[4][5] This report synthesizes the available preclinical data to offer a clear comparison of their efficacy.
Data Presentation: A Head-to-Head Comparison
The efficacy of pyridazinone-based PDE inhibitors is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) and selectivity profiles against established drugs.
Table 1: Comparative Efficacy of Pyridazinone-Based PDE4 Inhibitors vs. Roflumilast
| Compound/Drug | Target | IC50 (nM) | % Inhibition (at 20 µM) | Selectivity (PDE4B vs. PDE4D) | Reference |
| Pyridazinone Derivative (4ba) | PDE4B | 251 ± 18 | 64% | High | [4] |
| Pyridazinone Derivative (Compound 20) | PDE4B | 251 | ~64% | Good | [6] |
| Pyrrolo[2,3-d]pyridazinone (9e) | PDE4B | 320 | - | 8-fold more potent for PDE4B | [7][8] |
| Roflumilast | PDE4 | - | 75% | - | [4] |
| Roflumilast | PDE4B | 0.84 | - | - | [6] |
| Roflumilast | PDE4D | 0.68 | - | - | [6] |
Note: A lower IC50 value indicates higher potency. Selectivity for PDE4B over PDE4D is desirable for anti-inflammatory effects with potentially fewer side effects.[4]
Table 2: Comparative Efficacy of Pyridazinone-Based PDE5 Inhibitors vs. Sildenafil
| Compound/Drug | Target | IC50 (nM) | Selectivity (vs. PDE6) | Reference |
| Pyrazolopyrimidopyridazinone (5r) | PDE5 | 8.3 | 240-fold | [5] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 | 34 | High (42.5% inhibition of PDE6 at 2µM) | [9] |
| Sildenafil | PDE5 | 20 | Lower (40% inhibition of PDE6 at 2µM) | [9] |
Note: Higher selectivity against PDE6 is a key objective in the development of PDE5 inhibitors to minimize visual side effects.[10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparison of efficacy and safety of phosphodiesterase type 5 inhibitors in the treatment of erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Potential of 3(2H)-Pyridazinone Derivatives as Non-Toxic Anti-Proliferative Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal toxicity is a central focus in oncological research. Among the myriad of heterocyclic compounds being investigated, 3(2H)-pyridazinone derivatives have emerged as a promising class of molecules demonstrating potent anti-proliferative activity. This guide provides a comprehensive comparison of these derivatives with established chemotherapeutic agents, supported by experimental data, to validate their potential as non-toxic alternatives.
Performance Snapshot: this compound Derivatives vs. Standard Chemotherapeutics
The anti-proliferative efficacy of novel compounds is a primary indicator of their potential as cancer therapeutics. The following tables summarize the in vitro activity of various this compound derivatives against human cancer cell lines, alongside data for the well-established chemotherapeutic drugs, doxorubicin and daunorubicin. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
Furthermore, a critical aspect of a successful anti-cancer agent is its selectivity towards cancer cells over healthy cells. This is often assessed by comparing the cytotoxicity against cancer cell lines with that against normal cell lines (e.g., human gingival fibroblasts - HGFs) or through preliminary toxicity screens such as the brine shrimp lethality assay (LC50).
Table 1: Anti-proliferative Activity (IC50) of this compound Derivatives and Doxorubicin against Human Cancer Cell Lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Derivative 12 | AGS (Gastric Adenocarcinoma) | 16.10 | [1] |
| Derivative 22 | AGS (Gastric Adenocarcinoma) | 13.51 | [1] |
| DCPYR | MAC16 (Murine Colon Adenocarcinoma) | 5.0 | [2] |
| Arylated Pyridazine | MAC16 (Murine Colon Adenocarcinoma) | 35.0 | [2] |
| Reference Drug | |||
| Doxorubicin | AGS (Gastric Adenocarcinoma) | 12.50 | [1] |
Table 2: Comparative Anti-proliferative Activity (IC50) against Human Colon Carcinoma (HCT116) Cells.
| Compound/Drug | IC50 (µM) | Reference |
| Best-in-class this compound derivatives | Comparable to Daunorubicin | [3] |
| Reference Drug | ||
| Daunorubicin | Not explicitly stated, but used as a comparator | [3] |
Table 3: Toxicity Profile of this compound Derivatives.
| Compound/Derivative | Assay | Result (LC50/CC50) | Cell Line/Organism | Reference |
| Various this compound derivatives | Brine Shrimp Lethality Assay | >100 µg/mL | Artemia salina | [4][5] |
| Piperazinyl-linked 3(2H)-pyridazinones | MTT Assay (Cytotoxicity) | Limited cytotoxicity | Human Gingival Fibroblasts (HGFs) | [1] |
Delving into the Mechanism: How this compound Derivatives Induce Cancer Cell Death
Several studies indicate that this compound derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a highly desirable mechanism for an anti-cancer drug as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of key executioner proteins.
In contrast, doxorubicin, a widely used chemotherapy drug, has a multi-faceted and more aggressive mechanism of action. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates a high level of ROS, leading to widespread DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways. While effective, this broad mechanism contributes to its significant side effects.
Below are diagrams illustrating the known and proposed signaling pathways for both this compound derivatives and the comparator drug, doxorubicin.
Caption: Proposed apoptotic pathway of this compound derivatives.
References
Comparative Molecular Docking of Pyridazinone Derivatives: A Guide for Researchers
A comprehensive analysis of recent molecular docking studies on pyridazinone derivatives reveals their potential as inhibitors for a diverse range of therapeutic targets. This guide provides a comparative overview of their binding affinities, detailed experimental protocols for in silico analysis, and a standardized workflow for conducting similar computational studies.
Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory potential of these compounds against various protein targets. This guide synthesizes findings from multiple studies to offer a comparative perspective for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from various molecular docking studies on pyridazinone derivatives, showcasing their binding affinities against different biological targets.
| Target Protein | PDB ID | Pyridazinone Derivative(s) | Docking Software | Docking Score/Binding Energy (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Acetylcholinesterase (AChE) | - | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives | Glide | - | - | - |
| Butyrylcholinesterase (BChE) | - | Compound VI2a and other derivatives | Glide | - | - | - |
| Xanthine Oxidoreductase | 1R4U | Di/Trisubstituted Pyridazinone derivatives (5a, 5d, 5g, 5j) | Molegro Virtual Docker | - | Ascorbic acid | - |
| Staphylococcus aureus protein | 2XCT | Nitrogen bridgehead heterocycles with Pyridazinone moiety | AutoDock Vina | Low crucial binding energy | - | - |
| Aldose Reductase | - | Pyridazinone derivatives (4a-4d, 5, 6a-6d) | - | Lower potential than Tolrestat | Tolrestat | -14.12 |
| HIV Reverse Transcriptase | - | 6-aryl-pyridazinone (2a-f) and 2-(N-substituted)-6-aryl-pyridazinone (3a-h) | - | Favorable binding affinity | Doravirine | - |
| Urokinase | - | Triazolo-pyridazinone derivatives | - | - | Doxorubicin | - |
| E. coli DNA gyrase subunit B | 4KFG | Chloro-substituted pyridazine derivatives | MOE | - | Chloramphenicol | - |
| Methicillin-resistant S. aureus (MRSA) | 1T2W | (2H)-pyridazinone derivatives | V-Life Science MDS 4.6 | - | - | - |
| Cytochrome P450 14 alpha-sterol demethylase | 1EA1 | (2H)-pyridazinone derivatives | V-Life Science MDS 4.6 | - | - | - |
| Antifungal Target | 5TZ1 | Dihydropyridazin-3(2H)-one derivatives | PyRx-Virtual Screening Tool | - | - | - |
| Antibacterial Target | 1JXA | Dihydropyridazin-3(2H)-one derivatives | PyRx-Virtual Screening Tool | - | - | - |
| Antihelmintic Target | 1OJ0 | Dihydropyridazin-3(2H)-one derivatives | PyRx-Virtual Screening Tool | - | - | - |
Note: Specific docking scores were not consistently reported across all publications in a comparable format.
Experimental Protocols
The following is a generalized methodology for performing comparative molecular docking studies of pyridazinone derivatives, based on protocols cited in the reviewed literature.[1][2][3]
1. Ligand Preparation:
-
The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D format.
-
Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94). This step is crucial to obtain the most stable conformation of the ligands.
-
The prepared ligand files are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (--INVALID-LINK--2]
-
All water molecules and heteroatoms not involved in the binding interaction are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in a format compatible with the docking software.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket. In some cases, "blind docking" may be performed where the grid box covers the entire protein surface to identify potential allosteric binding sites.[1]
-
Docking Algorithm: The prepared ligands are docked into the active site of the prepared protein using a docking program such as AutoDock Vina, Glide, or Molegro Virtual Docker.[1][4][5] These programs utilize algorithms to explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
Parameter Settings: Docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set according to the software's recommendations and the specific research goals.
4. Visualization and Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation for each ligand based on the docking score or binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized using software like PyMOL or Discovery Studio Visualizer.[1]
-
A comparative analysis of the binding modes and interactions of the different pyridazinone derivatives is performed to understand the structure-activity relationships.
5. In Silico ADME/Tox Prediction:
-
To assess the drug-likeness and pharmacokinetic properties of the most promising derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are often carried out using tools like SwissADME.[1]
Mandatory Visualization
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Pyridazinone-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymatic targets implicated in various disease states. This guide provides a comprehensive comparison of pyridazinone-based inhibitors against other established alternatives, supported by experimental data and detailed protocols to aid in the validation of their mechanism of action.
Key Enzyme Targets and Comparative Inhibitor Performance
This section details the inhibitory potency of pyridazinone derivatives against several key enzyme targets, alongside a comparison with well-established, non-pyridazinone inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct assessment of the relative efficacy of these compounds.
Monoamine Oxidase B (MAO-B)
MAO-B is a crucial enzyme in the catabolism of dopamine and its inhibition is a key therapeutic strategy for Parkinson's disease.[1] Pyridazinone-based compounds have been developed as potent and selective MAO-B inhibitors.
Comparative Inhibitory Activity against MAO-B
| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Selectivity (MAO-B vs MAO-A) |
| Pyridazinone | TR16[2] | 0.17 | 0.149 ± 0.016 | >235.29 |
| Pyridazinone | TR2[2] | 0.27 | 0.230 ± 0.004 | 84.96 |
| Pyridazinone | S5[3] | 0.203 | 0.155 ± 0.050 | 19.04 |
| Pyridazinone | S16[3] | 0.979 | 0.721 ± 0.074 | - |
| Standard (Non-Pyridazinone) | Selegiline[1] | ~0.0068 | - | High |
| Standard (Non-Pyridazinone) | Rasagiline | - | - | High |
| Standard (Non-Pyridazinone) | Safinamide | - | - | High |
Cyclooxygenase-2 (COX-2)
Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4] Several pyridazinone derivatives have shown potent and selective COX-2 inhibition.[5][6]
Comparative Inhibitory Activity against COX-2
| Inhibitor Class | Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Pyridazinone | 26b[5] | 43.84 | - | 11.51 |
| Pyridazinone | 27[5] | 53.01 | - | - |
| Pyridazinone | 9a[6] | 15.50 | 320 | 21.29 |
| Pyridazinone | 16b[6] | 16.90 | - | 18.63 |
| Standard (Non-Pyridazinone) | Celecoxib[6] | 17.79 | 320 | 17.98 |
| Standard (Non-Pyridazinone) | Indomethacin[5] | 739.2 | - | - |
Phosphodiesterase 4 (PDE4)
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition elevates intracellular cAMP levels, leading to anti-inflammatory effects. Rolipram is a well-known selective PDE4 inhibitor.
Comparative Inhibitory Activity against PDE4
| Inhibitor Class | Compound | PDE4B IC50 (µM) | PDE4D IC50 (µM) |
| Pyridazinone | 9e[7] | 0.32 | 2.5 |
| Standard (Non-Pyridazinone) | Rolipram[8] | 0.130 | 0.240 |
Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. Ibrutinib is a first-in-class irreversible BTK inhibitor. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent irreversible BTK inhibitors.[9]
Comparative Inhibitory Activity against BTK
| Inhibitor Class | Compound | BTK IC50 (nM) |
| Pyridazinone Analog | Compound 8[9] | Potent (specific value not provided) |
| Standard (Non-Pyridazinone) | Ibrutinib | Potent (specific value not provided) |
Phosphodiesterase 5 (PDE5)
PDE5 inhibitors are widely used for the treatment of erectile dysfunction. Sildenafil is the prototypical PDE5 inhibitor. Pyrazolopyrimidopyridazinones have been identified as potent and selective PDE5 inhibitors.[10]
Comparative Inhibitory Activity against PDE5
| Inhibitor Class | Compound | PDE5 IC50 (nM) | Selectivity vs PDE6 |
| Pyridazinone Analog | Compound 5r[10][11] | 8.3 | 240-fold |
| Pyridopyrazinone | Compound 11b[12] | 18.13 | - |
| Standard (Non-Pyridazinone) | Sildenafil[13] | - | Less selective than 5r |
| Standard (Non-Pyridazinone) | Tadalafil[13] | - | - |
| Standard (Non-Pyridazinone) | Vardenafil[13] | - | - |
| Standard (Non-Pyridazinone) | Avanafil[13] | - | - |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of pyridazinone-based inhibitors, a combination of in vitro enzymatic assays, cell-based assays, and structural biology techniques is essential.
In Vitro Enzyme Inhibition Assays
These assays directly measure the effect of the inhibitor on the activity of the purified enzyme.
Objective: To determine the IC50 value of a test compound against MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate. A probe reacts with H₂O₂ to generate a fluorescent product.
Protocol:
-
Reagent Preparation:
-
Reconstitute MAO-B enzyme, substrate (e.g., tyramine), developer, and a high-sensitivity probe in the provided assay buffer.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Selegiline).
-
-
Assay Procedure (96-well plate):
-
Add test inhibitor, inhibitor control, and enzyme control (buffer only) to respective wells.
-
Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the MAO-B substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-40 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus log inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Objective: To determine the IC50 value of a test compound against COX-2.
Principle: The assay detects Prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorometric probe.
Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme, COX cofactor, and COX probe.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib).
-
-
Assay Procedure (96-well plate):
-
Add assay buffer, test inhibitor or enzyme control (solvent) to the wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Prepare a reaction mix containing the COX probe and cofactor and add to all wells.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the reaction curve.
-
Determine the percent inhibition and calculate the IC50 value as described for the MAO-B assay.
-
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing cell permeability and potential off-target effects.
Objective: To determine the IC50 of a test compound for MAO-B in a neuronal cell line.
Principle: This assay measures the inhibition of endogenous MAO-B activity in SH-SY5Y human neuroblastoma cells by quantifying the production of H₂O₂.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.
-
-
Inhibitor Treatment:
-
Treat cells with varying concentrations of the pyridazinone inhibitor or a vehicle control for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
MAO-B Activity Assay:
-
Prepare a reaction mixture containing a MAO-B substrate, a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).
-
Add the reaction mixture to the cell lysates.
-
Incubate at 37°C, protected from light, for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure fluorescence (Excitation ~540 nm, Emission ~590 nm).
-
Calculate percent inhibition and determine the IC50 value.
-
Objective: To assess the ability of a test compound to inhibit COX-2-mediated prostaglandin E2 (PGE2) production in inflammatory cells.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in macrophage cell lines (e.g., RAW 264.7). The amount of PGE2 released into the culture medium is then quantified by ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells and pre-treat with different concentrations of the pyridazinone inhibitor or vehicle.
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
X-ray Crystallography for Structural Validation
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target enzyme, confirming the binding mode and guiding further drug design.
Objective: To determine the three-dimensional structure of an enzyme in complex with a pyridazinone inhibitor.
Principle: A purified enzyme is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed enzyme crystals. The resulting crystals are then used to diffract X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol:
-
Protein Expression and Purification:
-
Express and purify milligram quantities of the target enzyme to high homogeneity.
-
-
Complex Formation:
-
Co-crystallization: Incubate the purified enzyme with a molar excess of the pyridazinone inhibitor before setting up crystallization trials.
-
Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor.
-
-
Crystallization Screening:
-
Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives). Vapor diffusion (hanging or sitting drop) is a common method.[14]
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the conditions to obtain larger, well-diffracting crystals.
-
Harvest the crystals and cryo-protect them for data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron).
-
Collect a complete diffraction dataset by rotating the crystal in the beam.[15]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem (e.g., by molecular replacement if a related structure is available).
-
Build an atomic model of the protein-inhibitor complex into the resulting electron density map and refine the model against the experimental data.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: MAO-B metabolic pathway and its inhibition by pyridazinone derivatives.
Caption: The COX-2 signaling pathway in inflammation.
Caption: A typical workflow for validating the mechanism of action of an enzyme inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein crystallization - Wikipedia [en.wikipedia.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3(2H)-Pyridazinone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3(2H)-Pyridazinone, a heterocyclic organic compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance and requires careful handling. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2][3][4]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon contact.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4] |
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1][5] |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A certified respirator is recommended if dust or aerosols are generated.[1] | To avoid inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[1][2] Never dispose of this compound down the drain or in regular trash.[5]
1. Risk Assessment and Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before starting work.
-
Ensure a designated and correctly labeled hazardous waste container is readily accessible. The label must clearly state "Hazardous Waste" and include the chemical name.[1]
2. Waste Collection:
-
Carefully transfer all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE into the designated hazardous waste container.[1][5]
-
The waste container must be made of a material compatible with the chemical and have a securely sealing lid.[5][6]
3. Waste Segregation:
-
Do not mix this compound waste with incompatible materials.[1][7]
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5][6]
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1]
-
Thoroughly clean the spill area.
5. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound.
-
Use an appropriate solvent, such as ethanol or isopropanol, followed by a wash with soap and water.[1]
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[1]
6. Final Disposal:
-
Securely seal the hazardous waste container.
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Essential Safety and Logistical Information for Handling 3(2H)-Pyridazinone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3(2H)-Pyridazinone, a versatile heterocyclic compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these protocols is crucial for ensuring personal safety and environmental compliance.
Chemical Identifier:
-
Name: this compound
-
Synonyms: pyridazin-3(2H)-one, pyridazin-3-ol[3]
-
CAS Number: 504-30-3[3]
-
Molecular Formula: C4H4N2O[3]
-
Molecular Weight: 96.09 g/mol [4]
Hazard Summary: this compound is classified as a hazardous substance with the following primary concerns:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Thicker gloves generally offer better protection, and polyvinyl chloride (PVC) gloves are not recommended due to poor chemical resistance.[5]
| Situation | Required PPE | Specifications & Best Practices |
| Routine Handling (weighing, transfers in a fume hood) | • Chemical-resistant gloves• Lab coat• Safety glasses with side shields or goggles | Gloves: Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[6] Consider double-gloving for added protection.[7] Wash the outside of gloves before removal.[6]Lab Coat: Standard laboratory coat.Eye Protection: Safety glasses are a minimum; goggles are recommended if there is a splash risk.[5] |
| Operations with High Splash or Dust Potential | • Chemical-resistant gloves (double-gloved)• Chemical-resistant gown• Face shield and safety goggles | Gloves: As above. Contaminated outer gloves should be removed and disposed of immediately.[5]Gown: A chemical-resistant gown should be worn over the lab coat. Change every four hours or if splashed.[5]Face/Eye Protection: A face shield worn over safety goggles offers the best protection against splashes.[5] |
| Spill Cleanup | • Chemical-resistant gloves (double-gloved)• Chemical-resistant gown or coveralls• Face shield and safety goggles• Appropriate respiratory protection | Gloves & Gown: As above.Face/Eye Protection: As above.Respirator: For large spills or significant dust generation, a chemical cartridge-type respirator is required. An N-95 or N-100 particle mask may be sufficient for smaller spills with low dust.[5] |
Operational Plan: From Receipt to Experiment
This step-by-step guide outlines the safe handling procedures for this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[3] The recommended storage temperature is between 2-8°C.[1][2]
-
Keep the container tightly closed and store in a locked-up area.[3]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[9]
3. In Case of Exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, get medical help.[3] Remove and wash contaminated clothing before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If Swallowed: Rinse mouth and get medical help.[9]
Disposal Plan
Dispose of this compound and its contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][8]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Carefully transfer all waste, including contaminated consumables like pipette tips, weighing paper, and gloves, into this container.[8]
2. Decontamination of Equipment:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Use an appropriate solvent such as ethanol or isopropanol, followed by a thorough wash with soap and water.[8]
-
Dispose of all contaminated cleaning materials as hazardous waste.[8]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[8]
-
Contain the spill using an inert absorbent material like sand or vermiculite.[8]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[8]
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Securely seal the hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. whca.org [whca.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
